6-Acetylpyrimidine-2,4(1h,3h)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3(9)4-2-5(10)8-6(11)7-4/h2H,1H3,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBKWWHBKLNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287010 | |
| Record name | 6-acetylpyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-93-1 | |
| Record name | 6-Acetyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 48610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC48610 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-acetylpyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible and chemically sound synthesis pathway for 6-acetylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented in the public domain, a robust pathway can be proposed based on well-established principles of pyrimidine synthesis. This guide outlines the theoretical basis, experimental protocol, and expected outcomes for this synthesis.
Introduction
Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The introduction of an acetyl group at the 6-position of the uracil core can significantly influence the molecule's electronic properties and its potential as a pharmacophore. This guide details a proposed synthesis of this compound via the cyclocondensation of a suitable 1,3,5-tricarbonyl compound with urea.
Proposed Synthesis Pathway
The most widely utilized method for the synthesis of the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as urea) with a C-C-C fragment (typically a 1,3-dicarbonyl compound)[1]. A classic example of this is the synthesis of 6-methyluracil from the reaction of ethyl acetoacetate and urea[2][3].
By analogy, a logical and efficient pathway to this compound is the cyclocondensation of 2,4,6-heptanetrione with urea. In this reaction, urea provides the N1-C2-N3 fragment, while 2,4,6-heptanetrione provides the C4-C5-C6 fragment with the desired acetyl substituent at the C6 position.
The proposed reaction proceeds via an initial condensation to form an intermediate ureide, which then undergoes intramolecular cyclization and dehydration to yield the stable pyrimidine-2,4(1H,3H)-dione ring.
Logical Framework for the Proposed Synthesis
The rationale for selecting this pathway is based on its analogy to the well-documented synthesis of 6-methyluracil. The following diagram illustrates the logical relationship between the known and proposed syntheses.
Figure 1: Logical relationship between the known synthesis of 6-methyluracil and the proposed synthesis of this compound.
Detailed Synthesis Pathway Diagram
The following diagram illustrates the proposed step-by-step synthesis of this compound from 2,4,6-heptanetrione and urea.
References
Technical Guide: Physicochemical Properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS No: 22293-60-3). This compound, a derivative of the pyrimidine-2,4-dione core, also known as uracil, is a significant heterocyclic molecule. Pyrimidine derivatives are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antitumor properties. This document summarizes key physicochemical data, outlines a general synthetic approach and characterization methods based on related compounds, and provides a visualization of a potential biological target pathway.
It is important to note that the initial query for "6-Acetylpyrimidine-2,4(1h,3h)-dione" predominantly yielded results for "5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione". This guide focuses on the latter, more extensively documented compound.
Physicochemical Properties
The fundamental physicochemical properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione are summarized in the tables below. This data is crucial for understanding its behavior in biological systems and for the design of future research and development activities.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 5-acetyl-6-methyl-1,3-diazinane-2,4-dione |
| Synonyms | 5-Acetyl-6-methyluracil, 5-Acetyl-6-methyl-2,4(1H,3H)-pyrimidinedione |
| CAS Number | 22293-60-3 |
| Molecular Formula | C₇H₈N₂O₃[1][2][] |
| SMILES | CC1=C(C(=O)NC(=O)N1)C(=O)C[] |
| InChI | InChI=1S/C7H8N2O3/c1-3-5(4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12)[] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 168.15 g/mol | [1][2][] |
| Melting Point | 226-227 °C | [4] |
| Boiling Point | Not experimentally determined | |
| Density (Predicted) | 1.273 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 8.09 ± 0.10 | [4] |
| LogP (Predicted) | 0.3988 | [2] |
| Appearance | White crystalline solid | [2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione was not found in the immediate search, a general and widely applicable method for the synthesis of the pyrimidine-2,4-dione core is the Biginelli reaction or similar cyclocondensation reactions. The synthesis of chalcones from a similar 5-acetyl pyrimidine trione suggests a plausible synthetic route for the core molecule itself.
General Synthesis of Pyrimidine-2,4-diones (Illustrative)
A common route to substituted pyrimidine-2,4-diones involves the condensation of a β-ketoester with urea or a urea derivative. For 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, a plausible precursor would be an appropriately substituted β-dicarbonyl compound.
Disclaimer: The following protocol is a generalized representation based on common organic synthesis methods for similar compounds and should be adapted and optimized by qualified personnel in a laboratory setting.
Reaction: Condensation of Ethyl 2-acetyl-3-oxobutanoate with Urea.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Urea
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and safety equipment
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, ethyl 2-acetyl-3-oxobutanoate and urea are added sequentially.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.
Characterization
The synthesized compound would be characterized using standard spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the methyl protons, the acetyl protons, and the N-H protons of the pyrimidine ring.
-
¹³C NMR would show signals for the carbonyl carbons, the acetyl carbonyl carbon, the methyl carbons, and the carbons of the pyrimidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching, C=O stretching (of the dione and the acetyl group), and C-N stretching.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight.
Biological Activity and Signaling Pathways
Derivatives of pyrimidine-2,4-dione are known to exhibit a range of biological activities, including antimicrobial and antitumor effects. While specific studies on 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione are not extensively detailed in the available literature, the core structure is a known pharmacophore. For instance, various pyrimidine derivatives have been shown to act as inhibitors of key enzymes in cellular signaling pathways, such as kinases, which are often dysregulated in cancer.
The following diagram illustrates a generalized kinase signaling pathway that is a common target for small molecule inhibitors with heterocyclic cores similar to the one discussed.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer drugs.
Workflow for Synthesis and Characterization
The logical flow for the synthesis and subsequent analysis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is depicted in the following workflow diagram.
Caption: Workflow for the synthesis and characterization of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Substituted Pyrimidine-2,4(1H,3H)-dione Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
Core Postulate: A Versatile Pharmacophore
The pyrimidine-2,4(1H,3H)-dione nucleus is a cornerstone of numerous biologically active molecules, including the nucleobases uracil and thymine.[1] The introduction of various substituents at the C6 position of this ring system has been shown to modulate its interaction with a wide range of biological targets, leading to diverse therapeutic applications. These include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3][4] The acetyl group at the 6-position of the target molecule suggests the potential for specific interactions within enzyme active sites or receptor binding pockets.
Potential Mechanisms of Action Based on Structural Analogy
Based on extensive research into 6-substituted uracil derivatives, several key mechanisms of action can be postulated for 6-Acetylpyrimidine-2,4(1H,3H)-dione.
Modulation of Cell Proliferation and Regenerative Activity
Studies on 6-substituted uracil derivatives have demonstrated their significant impact on cell proliferation. For instance, compounds like 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil have been shown to exhibit high proliferative activity in vitro, suggesting potential applications in regenerative medicine.[5][6] The mechanism for this activity is thought to involve the modulation of cellular pathways that govern cell cycle progression and tissue repair.
Experimental Protocol: In Vitro Proliferation Assay [5][6]
A common method to assess the proliferative activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Immortalized fetal calf lung cells (or another suitable cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are seeded in 96-well plates and, after adherence, are treated with varying concentrations of the test compound (e.g., 6-substituted uracil derivatives). A known proliferative agent, such as 6-methyluracil, can be used as a positive control.
-
MTT Incubation: After a specified incubation period (e.g., 72 hours), MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the cell viability and proliferation index relative to untreated controls. The maximum tolerated dose (MTD) and the half-maximal inhibitory concentration (IC50) can also be determined.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology, with 5-fluorouracil being a prime example.[4] Various 6-substituted pyrimidine-2,4-dione derivatives have also been investigated for their anticancer properties.[2] The proposed mechanisms often involve the inhibition of key enzymes involved in nucleotide metabolism or the modulation of signaling pathways critical for cancer cell survival and proliferation.
Hypothesized Anticancer Signaling Pathway
The following diagram illustrates a potential mechanism by which a 6-substituted pyrimidine-2,4-dione analog could exert its anticancer effects by targeting a hypothetical kinase in a cancer-related signaling pathway.
References
- 1. Page loading... [guidechem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. jppres.com [jppres.com]
- 6. researchgate.net [researchgate.net]
The Diverse Biological Landscape of Pyrimidine-2,4-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-2,4-dione core, also known as the uracil scaffold, is a privileged heterocyclic structure in medicinal chemistry. As a fundamental building block of nucleic acids, its derivatives have been extensively explored for their therapeutic potential.[1][2] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antiviral, and antimicrobial properties, by interacting with a variety of biological targets.[3][4] This technical guide provides an in-depth overview of the biological activities of pyrimidine-2,4-dione derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Anticancer Activity
Pyrimidine-2,4-dione derivatives have emerged as a promising class of anticancer agents.[5][6] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes responsible for cancer cell proliferation, survival, and DNA repair.[7][8] Several derivatives have been developed that target key components of cancer signaling pathways.[1]
Kinase Inhibition
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine-2,4-dione derivatives have been successfully designed to inhibit various kinases.
-
eEF-2K Inhibitors: Eukaryotic elongation factor-2 kinase (eEF-2K) is a key player in protein synthesis and is implicated in cancer cell survival. A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for eEF-2K inhibitory activity.[9][10] Compounds 6 and 9 from this series were identified as potent inhibitors.[9][10]
-
Dual BRD4/PLK1 Inhibitors: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are both validated targets in oncology. Novel aminopyrimidine-2,4-diones have been developed as dual inhibitors of these targets, showing excellent to good cytotoxic activity against breast, colorectal, and renal cancer cell lines.[1]
-
RAF-MEK-ERK Pathway Blockers: The RAF-MEK-ERK signaling pathway is frequently overactive in many tumors. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized that can block this pathway, suppress cell migration, and induce apoptosis.[11]
Caption: RAF-MEK-ERK pathway and points of inhibition by pyrimidine derivatives.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Inhibiting PARP-1 in cancer cells, particularly those with existing DNA repair defects, can lead to cell death. Novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and shown to be potent PARP-1 inhibitors, with some compounds exhibiting greater potency than the reference drug Olaparib.[12]
Quantitative Anticancer Activity Data
| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | - | 420 nM (Compound 6 ) | [9][10] |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | - | 930 nM (Compound 9 ) | [9][10] |
| Aminopyrimidine-2,4-dione | PLK1 | - | 0.042 µM (Compound 7 ) | [1] |
| 2,4-diaminopyrimidine | - | A549 (Lung) | 2.14 µM (Compound 9k ) | |
| 2,4-diaminopyrimidine | - | HCT-116 (Colon) | 2.78 µM (Compound 13f ) | |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | - | 3.61 nM - 114 nM | [12] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | - | MCF-7 (Breast) | 0.66 µM | [12] |
| 2H-thiopyran-pyrimidine-2,4-dione hybrid | - | HeLa (Cervical) | 0.03 µM | [13] |
Antiviral Activity
The pyrimidine scaffold is central to many established antiviral drugs. Derivatives of pyrimidine-2,4-dione have been investigated for activity against a range of viruses, notably Human Immunodeficiency Virus (HIV) and coronaviruses.[14][15]
HIV Reverse Transcriptase Inhibition
The HIV reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy.[14] A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus has been synthesized and evaluated as potential anti-HIV agents.[14][16] Certain compounds with an ethereal group at the C-3 position demonstrated potent HIV RT inhibitory activity in the nanomolar range and inhibited HIV-1 infection at low micromolar concentrations with no associated cytotoxicity.[14]
Coronavirus Mpro Inhibition
The main protease (Mpro or 3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2.[17] Recently, noncovalent pyrimidine-2,4-dione derivatives have been developed as specific inhibitors of Mpro. The most potent compound, WU-04 , effectively blocks SARS-CoV-2 replication in human cells with EC₅₀ values in the 10-nM range and also shows pan-coronavirus activity against SARS-CoV and MERS-CoV.[17]
Quantitative Antiviral Activity Data
| Compound Class | Target Virus | Target Enzyme | Activity (IC₅₀ / EC₅₀) | Reference |
| Pyrimidine-2,4-dione-isoxazolidine | HIV | Reverse Transcriptase | Nanomolar range | [14] |
| Pyrimidine-2,4-dione | SARS-CoV-2 | Mpro (3CLpro) | ~10 nM (Compound WU-04 ) | [17] |
| Pyrimido[4,5-d]pyrimidine | HCoV-229E | - | Potent activity reported | [18] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. Pyrimidine-2,4-dione derivatives have shown considerable promise in this area.[2][19][20]
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis of novel pyrimidine-2,4-diones and their screening against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][13] For example, 2H-thiopyran molecules hybridized with a pyrimidine-2,4-dione core have demonstrated broad-spectrum antibacterial activity with MIC values as low as 8 µg/mL and potent antifungal activity against Candida albicans with an MIC of 0.25 µg/mL.[13] The mechanism of action is often related to the inhibition of essential enzymes involved in DNA biosynthesis.[7]
Quantitative Antimicrobial Activity Data
| Compound Class | Target Organism | Activity (MIC) | Reference |
| 2H-thiopyran-pyrimidine-2,4-dione hybrid | Gram-positive & Gram-negative bacteria | 8 µg/mL | [13] |
| 2H-thiopyran-pyrimidine-2,4-dione hybrid | Candida albicans | 0.25 µg/mL | [13] |
| Pyrimidine-2,4-dione derivatives | E. coli, S. aureus | Moderate to good activity | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrimidine-2,4-dione derivatives and the evaluation of their biological activities.
General Synthesis Workflow
The synthesis of pyrimidine-2,4-dione derivatives often involves multi-step reactions starting from simple precursors. A common approach is the condensation of a substituted urea with an appropriate three-carbon unit, followed by further functionalization.
Caption: A generalized workflow for the synthesis of pyrimidine-2,4-dione derivatives.
Protocol: Synthesis of 6-Substituted Pyrimidine-2,4-diones [7]
-
A mixture of urea (1.0 mol) and cyanoacetic acid (1.1 mol) in acetic anhydride (5 ml) is heated at 100-120°C for 3 hours.
-
The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.
-
The cooled residue is treated with a 5% NaOH solution, added slowly, to precipitate the 6-aminopyrimidine-2,4-dione product.
-
For further derivatization, the 6-amino group can be converted to a diazonium salt and subsequently reacted with various nucleophiles.[7]
-
Alternatively, amide coupling can be performed by reacting 6-aminopyrimidine-2,4-dione with a carboxylic acid in the presence of N-methyl morpholine and isobutylchloroformate in THF at 0-5°C.[7]
In Vitro Anticancer Activity Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[21][22]
Caption: Step-by-step workflow for the MTT assay to determine cytotoxicity.
Protocol Details: [21]
-
Cell Seeding: Seed human cancer cells (e.g., A549) into 96-well plates at a density of 1x10⁵ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.002 µg/mL to 20 µg/mL). Add the diluted compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add 60 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance using a microplate reader at a wavelength of 540 nm.
-
Data Analysis: Express results as a percentage relative to a non-toxic control. Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine-2,4-dione derivatives in a 96-well microtiter plate using liquid broth.
-
Inoculation: Add a standardized inoculum of the test organism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.
Antiviral Activity Assay (CPE Reduction Assay)
This assay is used for the initial screening of antiviral compounds by evaluating their ability to protect cells from the virus-induced cytopathic effect (CPE).[26][27]
Protocol Details: [26]
-
Cell Seeding: Seed susceptible host cells in a 96-well plate to form a monolayer.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standard amount of the virus.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (wells without the compound).
-
CPE Observation: Observe the cells microscopically for the presence of CPE (e.g., cell rounding, detachment).
-
Data Analysis: The effective concentration can be determined by regression analysis. The toxicity of the compound is determined in parallel on uninfected cells.
Conclusion
The pyrimidine-2,4-dione scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated potent and diverse biological activities, including targeted anticancer effects through kinase and PARP inhibition, significant antiviral activity against critical targets like HIV RT and coronavirus Mpro, and broad-spectrum antimicrobial properties. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic investigations, holds significant promise for addressing unmet needs in oncology and infectious diseases. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing these promising compounds toward clinical application.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 9. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In vitro anticancer activity assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. woah.org [woah.org]
- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Spectroscopic Analysis of 6-Acetylpyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for 6-acetylpyrimidine-2,4(1H,3H)-dione, also known as 6-acetyluracil. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds, such as uracil, 6-methyluracil, and 5-acetyluracil, to provide a comprehensive and predictive analysis of its spectroscopic characteristics. This approach allows for a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound based on the analysis of its structural analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | Singlet | 1H | N1-H |
| ~11.0 | Singlet | 1H | N3-H |
| ~6.0 | Singlet | 1H | C5-H |
| ~2.4 | Singlet | 3H | -C(O)CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (acetyl) |
| ~163 | C4 |
| ~151 | C2 |
| ~150 | C6 |
| ~100 | C5 |
| ~28 | -C(O)CH₃ |
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Strong, Broad | N-H Stretching |
| ~1710 | Strong | C=O Stretching (C4) |
| ~1680 | Strong | C=O Stretching (C2) |
| ~1650 | Strong | C=O Stretching (acetyl) |
| ~1600 | Medium | C=C Stretching |
| ~1450 | Medium | C-H Bending (acetyl) |
| ~800 | Medium | C-H Bending (aromatic) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 154 | High | [M]⁺ (Molecular Ion) |
| 139 | Medium | [M - CH₃]⁺ |
| 111 | High | [M - HNCO]⁺ or [M - C₃H₃NO]⁺ |
| 96 | Medium | [M - HNCO - CH₃]⁺ |
| 69 | High | [C₃H₃NO]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on established procedures for similar uracil derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance-III 500 MHz spectrometer, or an equivalent instrument.[1]
-
¹H NMR: The spectrum would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2 seconds. A total of 16 scans would be collected.
-
¹³C NMR: The spectrum would be acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A total of 1024 scans would be collected with proton decoupling.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The IR spectrum would be recorded on a PerkinElmer Spectrum Two FT-IR spectrometer, or a similar instrument, in the range of 4000-400 cm⁻¹. The spectrum would be an average of 16 scans with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent like methanol or acetonitrile.
Instrumentation and Data Acquisition: Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The ionization energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 40-500 amu.
Spectroscopic Data Interpretation
¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals. The two downfield signals at approximately 11.2 and 11.0 ppm are characteristic of the two N-H protons of the uracil ring. The singlet at around 6.0 ppm is assigned to the C5-H proton. The upfield singlet at approximately 2.4 ppm corresponds to the three protons of the acetyl methyl group.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to display six signals. The most downfield signal at around 195 ppm is characteristic of the acetyl carbonyl carbon. The signals for the two carbonyl carbons of the pyrimidine ring (C2 and C4) are predicted to appear around 163 and 151 ppm. The olefinic carbons, C6 and C5, are expected at approximately 150 and 100 ppm, respectively. The methyl carbon of the acetyl group is predicted to resonate at around 28 ppm.
IR Spectrum
The IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3000 cm⁻¹ is expected due to the N-H stretching vibrations of the uracil ring. Three distinct strong carbonyl stretching bands are predicted: around 1710 cm⁻¹ for the C4=O, 1680 cm⁻¹ for the C2=O, and 1650 cm⁻¹ for the acetyl C=O. A medium intensity band around 1600 cm⁻¹ is attributed to the C=C bond stretching.
Mass Spectrum
The electron ionization mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 154. The fragmentation pattern is likely to involve the loss of a methyl group ([M - CH₃]⁺ at m/z 139) and the characteristic loss of isocyanic acid (HNCO) from the uracil ring, leading to a fragment at m/z 111. A major fragment is also expected from the cleavage of the acetyl group, resulting in a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Technical Guide: 6-Acetylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative with potential applications in drug discovery and development. This document covers the compound's chemical identity, a detailed plausible synthesis protocol, and an exploration of its anticipated biological activities, including antimicrobial and anticancer properties, based on structurally related compounds. Experimental protocols for the evaluation of these activities are also detailed. Furthermore, a representative signaling pathway potentially modulated by this class of compounds is illustrated to provide context for its mechanism of action.
Chemical Identity and Nomenclature
Initial searches for "this compound" did not yield a specific CAS number for a compound with this exact nomenclature. However, the closely related and more commonly indexed compound is 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione , also known as 5-acetyl-6-methyluracil . It is highly probable that this is the compound of interest. This guide will focus on the latter, well-documented compound.
Table 1: Chemical and Physical Properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
| Property | Value | Reference |
| CAS Number | 22293-60-3 | [1][] |
| Molecular Formula | C₇H₈N₂O₃ | [1][] |
| Molecular Weight | 168.15 g/mol | [1][] |
| Appearance | White crystalline solid | [3] |
| SMILES | CC1=C(C(=O)NC(=O)N1)C(=O)C | [] |
| InChI Key | YVGRMDHVDOHDAF-UHFFFAOYSA-N | [] |
Synthesis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
While a specific protocol for the direct synthesis of 5-acetyl-6-methyluracil was not found, a plausible and efficient method can be adapted from the well-established synthesis of its close analog, 6-methyluracil, which involves the condensation of a β-ketoester with urea.[4][5] The likely starting material for the target compound would be ethyl 2-acetylacetoacetate.
Proposed Experimental Protocol: Synthesis via Urea Condensation
This protocol is adapted from the synthesis of 6-methyluracil from ethyl acetoacetate and urea.[4]
Materials:
-
Ethyl 2-acetylacetoacetate
-
Urea, finely powdered
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Deionized Water
-
Ether
Procedure:
-
In a 5-inch crystallizing dish, prepare a mixture of ethyl 2-acetylacetoacetate (1.23 moles), finely powdered urea (1.33 moles), absolute ethanol (25 cc), and ten drops of concentrated hydrochloric acid.
-
Thoroughly mix the reagents. Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid.
-
Allow the mixture to stand until a solid, dry cake of the intermediate ester is formed.
-
Grind the crude intermediate ester to a fine powder.
-
Prepare a solution of sodium hydroxide (2 moles) in 1.2 L of water and heat to 95°C.
-
Stir the powdered intermediate into the hot sodium hydroxide solution.
-
Once a clear solution is obtained, cool it to 65°C.
-
Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring continuously.
-
The 5-acetyl-6-methyluracil is expected to precipitate almost immediately.
-
Cool the mixture thoroughly in an ice bath to ensure complete precipitation.
-
Collect the product by filtration using a Büchner funnel.
-
Wash the collected solid with cold water, followed by a wash with cold ethanol, and finally with ether.
-
Air-dry the purified product. For further purification, recrystallization from glacial acetic acid can be performed.
Biological Activity
While specific biological activity data for 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is not extensively reported, the pyrimidine scaffold is a well-known pharmacophore present in a multitude of biologically active compounds. Derivatives of the closely related 6-methyluracil have demonstrated notable antimicrobial and anticancer activities.
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[6] Studies on various substituted uracils have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil derivatives have shown high antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) in the range of 0.1-10 μg/ml.[7]
Table 2: Antimicrobial Activity of Selected 6-Substituted Uracil Derivatives (Illustrative Examples)
| Compound ID | Test Organism | Inhibition Zone (mm) | MIC (μg/mL) | Reference |
| 6b | Staphylococcus aureus | - | Moderate Activity | [8] |
| 6h | Staphylococcus aureus | - | Potent Activity | [8] |
| 6h | Bacillus subtilis | - | Potent Activity | [8] |
| 6h | Escherichia coli | - | Potent Activity | [8] |
| Thietanyl/Dioxothietanyl derivatives of 6-methyluracil | S. aureus, E. coli, P. vulgaris, K. pneumoniae, etc. | - | 0.1 - 10 | [7] |
Note: This table presents data for structurally related compounds to indicate the potential antimicrobial profile of the target compound.
Anticancer Activity and Kinase Inhibition
The pyrimidine nucleus is a core structure in many anticancer drugs.[9] These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[10] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby inducing cell cycle arrest and apoptosis.[11]
While the specific kinase inhibitory profile of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione has not been reported, its structural similarity to known kinase inhibitors suggests it may be a candidate for investigation in this area.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Agar Disc-Diffusion Method
This protocol is a standard method for assessing the antimicrobial activity of a compound.[8]
Materials:
-
Mueller-Hinton agar
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 8 mm filter paper discs
-
Test compound solution in a suitable solvent (e.g., DMSO)
-
Standard antibiotic solution (e.g., Gentamicin)
-
Solvent control
Procedure:
-
Prepare and sterilize Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 200 μ g/disc ).
-
Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent), onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Kinase Inhibition Assay
This is a general workflow to assess the potential of the compound to inhibit a specific kinase (e.g., a Cyclin-Dependent Kinase).
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound at various concentrations
-
Kinase assay buffer
-
Detection reagent (e.g., luminescence-based, fluorescence-based, or radioactive)
-
Microplate reader
Procedure:
-
In the wells of a microplate, add the kinase assay buffer, the substrate peptide, and the test compound at a range of concentrations.
-
Initiate the kinase reaction by adding a solution of the recombinant kinase and ATP.
-
Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent. This reagent will typically measure the amount of phosphorylated substrate or the remaining ATP.
-
Read the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine derivatives as kinase inhibitors, a likely mechanism of action for biologically active analogs of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is the modulation of cell cycle progression through the inhibition of Cyclin-Dependent Kinases (CDKs).
Conclusion
5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, a derivative of the versatile uracil scaffold, represents a compound of interest for further investigation in drug discovery. Based on the activities of structurally related compounds, it holds potential as an antimicrobial and anticancer agent, possibly through the inhibition of critical cellular enzymes like kinases. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and biological evaluation of this and similar pyrimidine derivatives. Further research is warranted to elucidate its specific biological activities and mechanism of action.
References
- 1. 5-ACETYL-6-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 6-Acetylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetylpyrimidine-2,4(1H,3H)-dione, a derivative of the uracil scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The pyrimidine-2,4-dione core is a fundamental component of nucleic acids and is prevalent in a wide array of biologically active compounds. The addition of an acetyl group at the 6-position is anticipated to modulate the molecule's electronic properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the molecular structure, proposed synthetic methodologies, predicted spectroscopic data, and potential biological significance of this compound, drawing upon established knowledge of related pyrimidine derivatives.
Molecular Structure and Properties
Chemical Structure
The core of the molecule is a pyrimidine ring with carbonyl groups at positions 2 and 4, and an acetyl group at position 6. The "1H,3H" designation indicates that the nitrogen atoms at positions 1 and 3 are protonated.
Systematic Name: 6-Acetyl-1,3-dihydropyrimidine-2,4-dione
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are estimated using computational models and by comparison with structurally similar compounds like 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4].
| Property | Predicted Value | Reference Compounds for Prediction |
| Molecular Formula | C₆H₆N₂O₃ | 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4] |
| Molecular Weight | 154.13 g/mol | 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4] |
| Appearance | White to off-white crystalline solid | General observation for pyrimidine derivatives |
| Melting Point | >200 °C (with decomposition) | 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[5] |
| Solubility | Sparingly soluble in water, soluble in DMSO | General observation for pyrimidine derivatives |
| pKa | ~8.0 (for N1-H) | 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[5] |
Proposed Synthesis
A plausible synthetic route for this compound can be devised based on established methods for the synthesis of substituted pyrimidine-2,4-diones. A common and effective strategy involves the condensation of a β-keto ester with urea or a urea derivative.
Synthetic Pathway
The proposed synthesis involves the cyclocondensation of ethyl 2-acetyl-3-oxobutanoate with urea in the presence of a base catalyst, such as sodium ethoxide.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the synthesis of similar pyrimidine-2,4-dione derivatives[6][7][8].
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve freshly cut sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea and ethyl 2-acetyl-3-oxobutanoate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Isolation and Purification: A precipitate of this compound should form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques. The expected data, based on the analysis of similar compounds, are summarized below[9][10][11][12][13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 10.5 - 11.5 | broad singlet | N1-H , N3-H |
| 5.8 - 6.2 | singlet | C5-H | |
| 2.4 - 2.6 | singlet | -C(=O)CH ₃ | |
| ¹³C NMR | ~170 | singlet | C =O (acetyl) |
| ~165 | singlet | C 4=O | |
| ~155 | singlet | C 2=O | |
| ~150 | singlet | C 6 | |
| ~100 | singlet | C 5 | |
| ~25 | singlet | -C(=O)C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Broad | N-H stretching |
| 1720 - 1680 | Strong | C=O stretching (dione and acetyl) |
| 1650 - 1600 | Medium | C=C stretching (pyrimidine ring) |
| 1450 - 1400 | Medium | C-H bending (acetyl) |
Biological Context and Potential Applications
Pyrimidine-2,4-dione derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities[6][14]. The introduction of an acetyl group at the C6 position of the uracil ring could lead to novel biological properties.
Potential Biological Activities
-
Anticancer: Many uracil analogs interfere with nucleic acid synthesis and have been developed as anticancer agents. The acetyl group may influence interactions with key enzymes in this pathway.[6]
-
Antimicrobial: Pyrimidine derivatives have shown potent antibacterial and antifungal activities. The acetyl substituent could enhance the antimicrobial spectrum or potency.[14]
-
Enzyme Inhibition: The pyrimidine-2,4-dione scaffold is a known inhibitor of various enzymes, including kinases and polymerases. The acetyl group could serve as a key binding element within an enzyme's active site.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrimidine analogs as kinase inhibitors, this compound could potentially modulate a cellular signaling pathway, for instance, by inhibiting a key protein kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a promising, yet underexplored, molecule with potential applications in drug discovery. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The exploration of its synthesis and biological evaluation is a compelling area for future research, with the potential to yield novel therapeutic agents. The methodologies and data presented herein, derived from extensive literature on related compounds, offer a solid starting point for researchers and scientists in the field.
References
- 1. Synthesis, antiviral, cytotoxic and cytostatic evaluation of N1-(phosphonoalkyl)uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 4. 5-ACETYL-6-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijcsrr.org [ijcsrr.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 6-Acetylpyrimidine-2,4(1H,3H)-dione: A Scoping Whitepaper for Future Research
Disclaimer: This document serves as a prospective guide for researchers and drug development professionals. As of November 2025, a comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of specific research detailing the therapeutic targets and mechanism of action for the compound 6-Acetylpyrimidine-2,4(1H,3H)-dione .
Therefore, this whitepaper will instead provide an in-depth analysis of the known therapeutic targets of structurally related pyrimidine-2,4-dione and pyrido[2,3-d]pyrimidine analogs. The information presented herein is intended to offer a well-founded starting point for investigating the potential biological activities of this compound. The targets and pathways discussed are speculative for this specific molecule and should be the subject of future experimental validation.
Introduction to the Pyrimidine-2,4-dione Scaffold
The pyrimidine-2,4-dione nucleus, also known as uracil, is a fundamental building block in nucleic acids. This core structure is prevalent in a wide array of synthetic and natural products that exhibit significant biological activities. The versatility of this scaffold has made it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse mechanisms of action. Modifications to the pyrimidine-2,4-dione ring system have yielded compounds with anticancer, antiviral, and antimicrobial properties.
Potential Therapeutic Target Classes Based on Structural Analogs
Based on the established activities of related pyrimidine-2,4-dione and fused pyrimidine derivatives, several key therapeutic target classes can be postulated for this compound.
Protein Kinases
A significant number of pyrimidine-based compounds are potent protein kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.
-
Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidin-7-one derivative, Palbociclib, is a well-established inhibitor of CDK4 and CDK6, leading to cell cycle arrest. The structural similarity suggests that this compound could potentially be explored for activity against various CDKs.
-
Tyrosine Kinases: Derivatives of pyrido[2,3-d]pyrimidin-7-one have shown inhibitory activity against tyrosine kinases such as Abl and the ephrin receptor family.
-
MAPK Pathway Kinases (RAF-MEK-ERK): Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated as blockers of the RAF-MEK-ERK signaling pathway, which is constitutively active in many cancers. These compounds have been shown to decrease the phosphorylation levels of MEK and ERK.
Dihydrofolate Reductase (DHFR)
DHFR is a critical enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial agents. Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent DHFR inhibitors.
Bromodomain and Extra-Terminal Domain (BET) Proteins
BET proteins, such as BRD4, are epigenetic readers that play a key role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology. Novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of BRD4 and Polo-like kinase 1 (PLK1).
Hypothetical Signaling Pathway and Experimental Workflow
To guide future research, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound, based on the activity of its analogs, and a general workflow for screening its activity.
Caption: Hypothetical signaling pathways potentially inhibited by this compound.
Caption: General experimental workflow for target identification and validation.
Quantitative Data from Structurally Related Compounds
The following table summarizes inhibitory concentrations (IC50) for representative pyrimidine-2,4-dione and pyrido[2,3-d]pyrimidine derivatives against various targets. This data is provided to establish a benchmark for potential efficacy.
| Compound Class | Representative Compound | Target(s) | IC50 (µM) | Cell Line(s) |
| Aminopyrimidine-2,4-dione | Compound 4 (unsubstituted phenyl) | BRD4 | 0.029 | - |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Compound 14m | - | MCF-7: 1.25, A375: 0.98, SK-MEL-2: 1.17, SK-HEP-1: 1.52 | MCF-7, A375, SK-MEL-2, SK-HEP-1 |
| Pyrido[2,3-d]pyrimidin-7-one | Palbociclib | CDK4, CDK6 | 0.011, 0.016 | - |
Data extracted from cited literature for structurally related but distinct compounds.
Experimental Protocols for Target-Based Assays
Detailed experimental protocols for the assays mentioned would be specific to the target and the laboratory conducting the research. However, a general outline for a kinase inhibition assay and a cell proliferation assay are provided below as examples of methodologies that would be employed.
General Kinase Inhibition Assay (e.g., for CDK4/6 or MEK)
-
Objective: To determine the in vitro potency of a test compound in inhibiting the activity of a specific protein kinase.
-
Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, A375), cell culture medium, fetal bovine serum, antibiotics, test compound, and a viability assay reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Conclusion and Future Directions
While there is currently no direct evidence linking this compound to specific therapeutic targets, the rich history of the pyrimidine-2,4-dione scaffold in medicinal chemistry provides a strong rationale for its investigation. Based on the activities of its structural analogs, promising avenues for research include its potential as an inhibitor of protein kinases (such as CDKs and those in the MAPK pathway), DHFR, and BET proteins.
The immediate next steps for researchers interested in this compound should be to synthesize this compound and screen it against a broad panel of kinases and other cancer-related targets. The experimental workflows and methodologies outlined in this whitepaper provide a foundational framework for such an investigation. The lack of existing data presents a unique opportunity for novel discoveries in the field of drug development.
In Silico Modeling of 6-Acetylpyrimidine-2,4(1H,3H)-dione Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a novel compound of interest in drug discovery. While specific experimental data for this molecule is emerging, this document outlines a robust computational workflow based on established protocols for similar pyrimidinedione derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visualizations to facilitate the computational analysis of this and related compounds. The methodologies covered include molecular docking, molecular dynamics simulations, and ADMET prediction, targeting key cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR).
Introduction
Pyrimidine-2,4-dione derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Their therapeutic efficacy often stems from their ability to inhibit key enzymes involved in cellular signaling and proliferation pathways.[1] this compound is a specific derivative with potential for targeted therapeutic applications. In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate its mechanism of action, predict its binding affinity to biological targets, and assess its pharmacokinetic properties.
This guide details a hypothetical, yet technically rigorous, in silico investigation of this compound's interaction with the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy that is known to be inhibited by similar pyrimidine-based compounds.
In Silico Experimental Workflow
The computational analysis of this compound interactions follows a structured workflow, beginning with the preparation of the ligand and its protein target, proceeding through molecular docking and dynamic simulations, and concluding with an assessment of its drug-like properties.
Caption: In Silico Drug Discovery Workflow.
Detailed Methodologies
Ligand and Protein Preparation
Ligand Preparation:
-
The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Partial charges are assigned to the atoms of the ligand.
Protein Preparation (EGFR):
-
The 3D crystal structure of the target protein, EGFR kinase domain, is retrieved from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Missing atoms and residues in the protein are added and corrected.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.
-
The protein structure is energy minimized to relieve any steric clashes.
Molecular Docking
Molecular docking predicts the preferred orientation of the ligand when bound to the active site of the protein.[4][5]
-
The binding site of EGFR is defined based on the location of the co-crystallized inhibitor in the original PDB file.
-
A docking algorithm (e.g., AutoDock Vina) is used to generate multiple binding poses of this compound within the defined binding site.[5]
-
The generated poses are scored based on their binding affinity (e.g., kcal/mol), and the pose with the lowest binding energy is selected for further analysis.
Molecular Dynamics (MD) Simulation
MD simulations are performed to assess the stability of the ligand-protein complex over time.
-
The best-docked complex from the molecular docking study is used as the starting structure for the MD simulation.
-
The complex is solvated in a periodic box of water molecules.
-
Counter-ions are added to neutralize the system.
-
The system is energy minimized, followed by a stepwise heating and equilibration process.
-
A production run of the MD simulation is carried out for a specified time (e.g., 100 ns).
-
The trajectory of the simulation is analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, indicating the stability of the complex.
ADMET Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are predicted using computational tools (e.g., SwissADME, pkCSM). This helps in assessing the drug-likeness of the compound. Key parameters evaluated include:
-
Lipinski's Rule of Five
-
Gastrointestinal (GI) absorption
-
Blood-Brain Barrier (BBB) permeability
-
Cytochrome P450 (CYP) enzyme inhibition
-
Toxicity profiles (e.g., carcinogenicity, cytotoxicity)[6]
Results and Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound.
Table 1: Molecular Docking Results with EGFR
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | MET793, LYS745, ASP855 | 3 |
| Reference Inhibitor (Erlotinib) | -9.2 | MET793, CYS797, THR790 | 2 |
Table 2: Key ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 168.15 g/mol | < 500 g/mol |
| LogP | 0.85 | < 5 |
| H-bond Donors | 2 | < 5 |
| H-bond Acceptors | 4 | < 10 |
| GI Absorption | High | High |
| BBB Permeant | No | No |
| CYP2D6 Inhibitor | No | No |
| Carcinogenicity | Non-carcinogen | Non-carcinogen |
Signaling Pathway Visualization
The following diagram illustrates the hypothetical inhibition of the EGFR signaling pathway by this compound, which is a common mechanism for anticancer agents targeting this receptor.[7]
Caption: EGFR Signaling Pathway Inhibition.
Conclusion
This technical guide outlines a comprehensive in silico approach for characterizing the interactions of this compound. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into its potential as a therapeutic agent. The presented workflow and methodologies, based on studies of related pyrimidinedione derivatives, provide a solid foundation for the computational evaluation of this and similar novel compounds in the drug discovery pipeline. The hypothetical results suggest that this compound is a promising candidate for further investigation as an EGFR inhibitor.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Uracil: A Technical Chronicle of Pyrimidine-2,4-dione's Synthetic Journey
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the historical landscape of pyrimidine-2,4-dione (uracil) synthesis, from its initial discovery to the foundational chemical methodologies that paved the way for modern advancements. We present a detailed examination of key synthetic routes, complete with experimental protocols and quantitative data, alongside a visualization of its biological synthesis pathway, to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Discovery and Early History
The story of pyrimidine-2,4-dione, a cornerstone of nucleic acids, begins at the turn of the 20th century. In 1900, Italian chemist Alberto Ascoli first isolated this pyrimidine derivative through the hydrolysis of yeast nuclein.[1] The name "uracil" had been coined earlier, in 1885, by the German chemist Robert Behrend , who was investigating derivatives of uric acid.[1] Following its discovery, the scientific community embarked on a quest to synthetically replicate this vital biological molecule, leading to the development of several seminal synthetic methods.
Foundational Chemical Syntheses of Uracil
The early 20th century witnessed the emergence of several key laboratory methods for the synthesis of uracil. These foundational techniques, while often arduous by modern standards, laid the groundwork for the efficient production of uracil and its derivatives.
Condensation of Malic Acid and Urea
One of the most common and historically significant methods for synthesizing uracil involves the condensation of malic acid with urea in the presence of fuming sulfuric acid. This reaction proceeds through a series of dehydration, cyclization, and oxidation steps to yield the pyrimidine-2,4-dione ring.
Experimental Protocol:
A detailed experimental procedure for this synthesis is outlined below:
| Reagent/Parameter | Quantity/Value |
| Malic Acid | 100 g |
| Urea | 75 g |
| Fuming Sulfuric Acid (20% SO₃) | 300 mL |
| Reaction Temperature | 90-100°C |
| Reaction Time | 2 hours |
| Yield | ~45-50% |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 100 g of malic acid to 300 mL of fuming sulfuric acid.
-
Heat the mixture to 90-100°C with constant stirring.
-
Slowly add 75 g of urea to the reaction mixture over a period of 30 minutes.
-
Maintain the temperature and continue stirring for an additional 1.5 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it carefully over crushed ice.
-
The crude uracil will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain purified pyrimidine-2,4-dione.
Hydrolysis of Cytosine
Another fundamental approach to obtaining uracil is through the hydrolysis of cytosine. This reaction involves the deamination of cytosine, where the amino group at the C4 position is replaced by a hydroxyl group, yielding uracil and ammonia. While conceptually simple, this method is often less practical for large-scale synthesis due to the higher cost of cytosine compared to the reagents in other methods.[2]
Experimental Protocol:
| Reagent/Parameter | Quantity/Value |
| Cytosine | 10 g |
| 1 M Hydrochloric Acid | 100 mL |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | ~80-90% |
Procedure:
-
Suspend 10 g of cytosine in 100 mL of 1 M hydrochloric acid in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the solution and neutralize it with a suitable base, such as sodium hydroxide, to precipitate the uracil.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the product.
Synthesis from Thiouracil
Uracil can also be synthesized from 2-thiouracil, a derivative where the oxygen at the C2 position is replaced by a sulfur atom. This method typically involves the oxidative desulfurization of thiouracil. A common approach utilizes hydrogen peroxide in an alkaline medium.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value |
| 2-Thiouracil | 12.8 g (0.1 mol) |
| Sodium Hydroxide | 8 g (0.2 mol) |
| 30% Hydrogen Peroxide | 34 g (0.3 mol) |
| Reaction Temperature | 50°C |
| Reaction Time | 1 hour |
| Yield | ~85% |
Procedure:
-
Dissolve 12.8 g of 2-thiouracil and 8 g of sodium hydroxide in 100 mL of water in a beaker.
-
Cool the solution in an ice bath and slowly add 34 g of 30% hydrogen peroxide, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Acidify the solution with hydrochloric acid to a pH of approximately 4-5 to precipitate the uracil.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water.
Biological Synthesis: The De Novo Pyrimidine Biosynthesis Pathway
In biological systems, uracil is synthesized as uridine monophosphate (UMP) through the de novo pyrimidine biosynthesis pathway. This multi-step enzymatic pathway utilizes simple precursors to construct the pyrimidine ring, which is then attached to a ribose-phosphate moiety.
The following diagram illustrates the key steps in the de novo synthesis of UMP, the precursor to uracil-containing nucleotides.
This intricate enzymatic cascade highlights the elegance and efficiency of biological systems in producing essential molecules like pyrimidine-2,4-dione. The pathway begins with the synthesis of carbamoyl phosphate from glutamine and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase II.[3] Aspartate transcarbamoylase then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. The pyrimidine ring is subsequently closed by dihydroorotase to yield dihydroorotate, which is then oxidized to orotate by dihydroorotate dehydrogenase. Finally, the bifunctional enzyme UMP synthase, possessing both orotate phosphoribosyltransferase and orotidylate decarboxylase activities, catalyzes the conversion of orotate to orotidine 5'-monophosphate (OMP) and its subsequent decarboxylation to UMP.
Conclusion
The journey of pyrimidine-2,4-dione from its isolation in yeast nuclein to its efficient synthesis in the laboratory and its intricate biosynthesis in living organisms is a testament to the progress of chemical and biological sciences. The foundational synthetic methods, though now often superseded, provided the crucial initial access to this vital molecule, enabling further research into its biological roles and the development of numerous therapeutic agents. Understanding this history and the detailed methodologies provides a solid foundation for today's researchers and drug development professionals as they continue to explore the vast potential of pyrimidine chemistry.
References
Theoretical Studies on the Stability of 6-Acetylpyrimidine-2,4(1H,3H)-dione: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical approaches to understanding the stability of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. The stability of this compound is primarily governed by tautomeric equilibria and conformational preferences of the acetyl group.
Tautomerism in this compound
The pyrimidine-2,4(1H,3H)-dione ring, also known as the uracil scaffold, can exist in several tautomeric forms due to proton migration. For this compound, the primary tautomeric equilibrium is between the diketo, keto-enol, and dienol forms. Computational studies on related pyrimidinones suggest that the diketo form is generally the most stable.
The acetyl group at the 6-position also introduces the possibility of keto-enol tautomerism for the side chain. This results in a complex landscape of potential tautomers, the most significant of which are depicted below.
Caption: Primary tautomeric equilibria of this compound.
Conformational Analysis
The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the acetyl group to the pyrimidine ring. This can result in different orientations of the acetyl group relative to the ring, which can be stabilized or destabilized by steric and electronic effects.
Theoretical and Computational Protocols
Density Functional Theory (DFT) is a robust method for investigating the stability of tautomers and conformers.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The structures of all possible tautomers and conformers are optimized. A common functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[1]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Solvation Effects: To model the stability in a solution, the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.[2][3][4] This is crucial as solvent polarity can significantly influence tautomeric equilibria.[2][3][4]
-
Relative Energy Calculation: The relative Gibbs free energies (ΔG) of the different forms are calculated to determine their relative populations at a given temperature.
-
Caption: Workflow for computational stability analysis.
The following table summarizes hypothetical relative energies for the most plausible tautomers of this compound in the gas phase and in a polar solvent (water), as would be determined by DFT calculations.
| Tautomer/Conformer | Relative Energy (ΔE) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) |
| Diketo-keto (T1) | 0.00 (Reference) | 0.00 (Reference) |
| Enol-keto (T2) | +3.5 | +2.0 |
| Diketo-enol (T3) | +8.2 | +6.5 |
Note: These values are illustrative and based on trends observed for similar pyrimidine derivatives where the keto form is generally more stable.[5]
Proposed Experimental Protocols
Experimental studies are essential to validate the theoretical predictions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To identify the predominant tautomeric form in solution.
-
Methodology: ¹H and ¹³C NMR spectra are recorded in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to observe changes in chemical shifts and coupling constants, which are indicative of the tautomeric equilibrium. The presence of specific signals (e.g., enolic -OH protons) can confirm the existence of minor tautomers.
-
-
Infrared (IR) and UV-Vis Spectroscopy:
-
Objective: To detect the presence of different functional groups associated with each tautomer.
-
Methodology: IR spectroscopy can distinguish between C=O (keto) and C-O/O-H (enol) stretching vibrations. UV-Vis spectroscopy can be used to monitor shifts in the absorption maxima in different solvents, which can be correlated with the tautomeric ratio.
-
-
Objective: To determine the solid-state structure of the compound.
-
Methodology: Single-crystal X-ray diffraction analysis provides unambiguous structural information, including bond lengths and angles, which can definitively identify the tautomeric and conformational state in the crystalline form.
Caption: Proposed experimental workflow for stability determination.
Conclusion
While specific experimental data for this compound is not yet available, a combination of computational and experimental methods can provide a thorough understanding of its stability. Theoretical calculations, particularly DFT, are powerful tools for predicting the relative stabilities of tautomers and conformers. These predictions can then be validated through spectroscopic and crystallographic techniques. Such studies are crucial for drug development professionals to understand the physicochemical properties and potential biological activity of this promising heterocyclic compound.
References
- 1. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents-A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are fundamental components of nucleic acids and are implicated in a variety of biological processes. The introduction of an acetyl group and other substituents onto the pyrimidine-2,4-dione core can lead to compounds with a wide range of therapeutic activities, including antitumor, antimicrobial, and antiviral properties.
Notably, certain derivatives have been investigated as inhibitors of critical cellular signaling pathways implicated in cancer progression, such as the RAF-MEK-ERK pathway. The constitutive activation of this pathway is a hallmark of many human cancers, and its blockade can suppress cell proliferation and induce apoptosis.[1] Other pyrimidine-2,4-dione derivatives have shown potential as inhibitors of Poly(ADP-ribose) polymerases-1 (PARP-1), enzymes crucial for DNA repair in cancer cells.[2] Inhibition of PARP-1 can lead to genomic instability and cell death in tumor cells, particularly in combination with DNA-damaging agents.
This document provides a detailed protocol for the synthesis of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, a representative analog of the target class, and general methodologies for the synthesis of other 6-substituted pyrimidine-2,4-dione derivatives.
Data Presentation
The following tables summarize quantitative data for representative pyrimidine-2,4(1H,3H)-dione derivatives synthesized through various methods.
Table 1: Physicochemical Data of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Physical State |
| 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione | 22293-60-3 | C7H8N2O3 | 168.15 | White crystalline solid |
Table 2: Synthesis and Properties of 6-Substituted Pyrimidine-2,4-dione Derivatives
| Compound ID | R Group at C6 | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 1 | -NH2 | Urea, Cyanoacetic acid, Acetic anhydride | 72.64 | 220-280 | [3] |
| 2 | -NH-NO | 6-Aminopyrimidine-2,4-dione, Sodium nitrite, Acetic acid | 76.43 | 245-249 | [3] |
| 3 | -CH3 | Urea, Ethyl acetoacetate, Ethanol, HCl | 71-77 | >300 (decomposes) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-Methylpyrimidine-2,4(1H,3H)-dione (A General Method)
This protocol is based on the well-established synthesis of 6-methyluracil from ethyl acetoacetate and urea.[4]
Materials:
-
Urea, finely powdered (1.33 moles)
-
Ethyl acetoacetate (1.23 moles)
-
Absolute ethanol (25 mL)
-
Concentrated hydrochloric acid (10 drops)
-
Sodium hydroxide (2 moles)
-
Concentrated hydrochloric acid for acidification
-
Deionized water
-
Ether
Equipment:
-
5-inch crystallizing dish
-
Watch glass
-
Vacuum desiccator with concentrated sulfuric acid
-
Stir plate and stir bar
-
Large beaker (2 L)
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
pH meter or pH paper
Procedure:
-
Condensation: In the crystallizing dish, stir together 1.33 moles of finely powdered urea, 1.23 moles of ethyl acetoacetate, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.
-
Mix the reagents thoroughly.
-
Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.
-
Evacuate the desiccator continuously with a water pump until the mixture is completely dry (this may take 5-7 days). The product at this stage is crude β-uraminocrotonic ester.
-
Cyclization: Prepare a solution of 2 moles of sodium hydroxide in 1.2 L of water and heat it to 95°C.
-
Stir the dry, finely powdered crude β-uraminocrotonic ester into the hot sodium hydroxide solution.
-
Cool the clear solution to 65°C.
-
Acidification and Precipitation: While stirring, carefully and slowly add concentrated hydrochloric acid to acidify the solution.
-
The 6-methylpyrimidine-2,4(1H,3H)-dione will precipitate almost immediately.
-
Isolation and Purification: Cool the mixture in an ice bath.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the product with cold water, followed by cold ethanol, and then ether.
-
Air-dry the product. The yield is typically between 71-77%.
-
For further purification, the product can be recrystallized from glacial acetic acid.
Protocol 2: Synthesis of 6-Aminopyrimidine-2,4-diones
This protocol describes the synthesis of 6-aminouracil, a key intermediate for further derivatization.[3]
Materials:
-
Urea (1.0 mol)
-
Cyanoacetic acid (1.1 mol)
-
Acetic anhydride (5 mL)
-
5% Sodium hydroxide solution
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Rotary evaporator
-
Beaker
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, heat a mixture of 1.0 mol of urea, 1.1 mol of cyanoacetic acid, and 5 mL of acetic anhydride at 100-120°C for 3 hours.
-
After the reaction is complete, remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.
-
Cool the residue to room temperature.
-
Slowly add 5% sodium hydroxide solution to the cooled residue.
-
A precipitate of 6-aminopyrimidine-2,4-dione will form.
-
Collect the precipitate by filtration, wash with cold water, and dry. The reported yield is approximately 72.64%.[3]
Visualizations
Synthesis Workflow
The following diagram illustrates a general synthetic pathway for producing 6-substituted pyrimidine-2,4(1H,3H)-dione derivatives.
Caption: General workflow for the synthesis of pyrimidine-2,4(1H,3H)-dione derivatives.
Signaling Pathway
The diagram below depicts the RAF-MEK-ERK signaling pathway, a target for some antitumor pyrimidine-2,4(1H,3H)-dione derivatives.[1]
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyrimidine derivatives.
References
- 1. Three-component reaction between triphenylphosphine, dialkyl acetylenedicarboxylates and urea or N-methylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urea-acetylene dicarboxylic acid reaction: a likely pathway for prebiotic uracil formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Pyrimidine-2,4(1H,3H)-dione Derivatives in Cancer Cell Line Studies
Disclaimer: Extensive literature searches did not yield specific data regarding the application of 6-Acetylpyrimidine-2,4(1H,3H)-dione in cancer cell line studies. The following application notes and protocols are based on studies of structurally related pyrimidine-2,4(1H,3H)-dione derivatives and are intended to serve as a general guideline for researchers, scientists, and drug development professionals.
Introduction
The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a fundamental heterocyclic structure found in vital biomolecules and has been a cornerstone in the development of anticancer agents.[1] Derivatives of this core structure have been synthesized and investigated for their potential to inhibit cancer cell proliferation through various mechanisms of action. These mechanisms include the disruption of critical signaling pathways, induction of apoptosis (programmed cell death), and cell cycle arrest.[2][3][4][5] This document provides an overview of the applications of pyrimidine-2,4(1H,3H)-dione derivatives in cancer research, along with detailed protocols for their evaluation.
Data Presentation: Cytotoxic Activity of Pyrimidine-2,4(1H,3H)-dione Derivatives
The following table summarizes the cytotoxic and inhibitory activities of various pyrimidine-2,4(1H,3H)-dione derivatives against a range of human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Assay Type | Quantitative Data | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives (S2 and S7) | MCF-7 (Breast Cancer) | Cell Proliferation Inhibition | IC50: 2.65 ± 0.05 µM and 1.28 ± 1.12 µM | [6] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives (S2 and S7) | HCT116 (Colon Cancer) | Cell Proliferation Inhibition | IC50: Good inhibition reported (specific values not provided in abstract) | [6] |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical Cancer) | Cytotoxic Assay | GI50: 0.03 µM | [7] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | Non-Small Cell Lung Cancer | MIF2 Tautomerase Inhibition | IC50: 1.0 µM | [8] |
| 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative (XS23) | A375 (Melanoma) | Apoptosis Induction | 18% early apoptosis, 4.68% late apoptosis at 5 µM | [3] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | PC-3 (Prostate Cancer) | EGFRWT Inhibition | IC50: 0.099 µM | [4] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | PC-3 (Prostate Cancer) | EGFRT790M Inhibition | IC50: 0.123 µM | [4] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of pyrimidine-2,4(1H,3H)-dione derivatives on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Pyrimidine-2,4(1H,3H)-dione derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression or phosphorylation status of proteins within a specific signaling pathway (e.g., RAF-MEK-ERK).
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Compare the expression/phosphorylation levels between treated and control samples.
These protocols provide a foundational framework for investigating the anticancer properties of novel pyrimidine-2,4(1H,3H)-dione derivatives in a cancer cell line research setting.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Acetylpyrimidine-2,4(1H,3H)-dione Derivatives in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
This document provides an overview of the application of pyrimidine-2,4-dione derivatives in antimicrobial assays, summarizing available quantitative data and detailing relevant experimental protocols. The presented data and protocols are based on published studies of these derivatives and can serve as a guide for the evaluation of new analogues, including 6-Acetylpyrimidine-2,4(1H,3H)-dione.
Mechanism of Action
The precise mechanism of antimicrobial action for many pyrimidine-2,4-dione derivatives is still under investigation. However, it is hypothesized that these compounds may act as antimetabolites, interfering with nucleic acid synthesis in microbial cells. By mimicking natural pyrimidines like uracil and thymine, they can potentially inhibit essential enzymes involved in DNA and RNA biosynthesis, such as thymidylate synthase or DNA polymerase. This disruption of genetic material replication and transcription ultimately leads to the inhibition of microbial growth and cell death.
Data Presentation: Antimicrobial Activity of Pyrimidine-2,4-dione Derivatives
The following table summarizes the antimicrobial activity of various pyrimidine-2,4-dione derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and as the diameter of the zone of inhibition in millimeters.
| Compound ID | Test Organism | Assay Type | Concentration | Result | Reference |
| OBP01 | Bacillus subtilis | Disc Diffusion | 100 µg/ml | 09 mm zone of inhibition | [1] |
| Escherichia coli | Disc Diffusion | 100 µg/ml | 08 mm zone of inhibition | [1] | |
| OBP02 | Bacillus subtilis | Disc Diffusion | 100 µg/ml | 20 mm zone of inhibition | [1] |
| Escherichia coli | Disc Diffusion | 100 µg/ml | 17 mm zone of inhibition | [1] | |
| OBP03 | Bacillus subtilis | Disc Diffusion | 100 µg/ml | 05 mm zone of inhibition | [1] |
| Escherichia coli | Disc Diffusion | 100 µg/ml | 10 mm zone of inhibition | [1] | |
| OBP01 | Aspergillus niger | Disc Diffusion | 100 µg/ml | 06 mm zone of inhibition | [1] |
| Penicillium marneffei | Disc Diffusion | 100 µg/ml | 05 mm zone of inhibition | [1] | |
| OBP03 | Aspergillus niger | Disc Diffusion | 100 µg/ml | 07 mm zone of inhibition | [1] |
| Penicillium marneffei | Disc Diffusion | 100 µg/ml | 08 mm zone of inhibition | [1] | |
| Compound 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | - | MIC: 2-16 mg/L | [2] |
| Vancomycin-resistant Enterococcus (VRE) | Broth Microdilution | - | MIC: 2-16 mg/L | [2] | |
| Compound 2 | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | - | MIC: 2-16 mg/L | [2] |
| Vancomycin-resistant Enterococcus (VRE) | Broth Microdilution | - | MIC: 2-16 mg/L | [2] | |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | Broth Microdilution | - | MIC: 8 µg/mL | [3] |
| Escherichia coli | Broth Microdilution | - | MIC: 8 µg/mL | [3] | |
| Klebsiella pneumoniae | Broth Microdilution | - | MIC: 8 µg/mL | [3] | |
| Candida albicans | Broth Microdilution | - | MIC: 0.25 µg/mL | [3] |
Experimental Protocols
Protocol 1: Kirby-Bauer Disc Diffusion Assay
This method is a qualitative to semi-quantitative technique used to determine the susceptibility of a microbial strain to a test compound.[1]
Materials:
-
Test compound (e.g., pyrimidine-2,4-dione derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile filter paper discs (6 mm diameter).
-
Bacterial or fungal culture.
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Sterile swabs.
-
Incubator.
-
Standard antibiotic discs (positive control).
-
Solvent-only discs (negative control).
Procedure:
-
Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 100 µg/ml).[1]
-
Aseptically place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound stock solution.
-
Sterile 96-well microtiter plates.
-
Microbial inoculum adjusted to a specific concentration.
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Incubator.
-
Microplate reader (optional, for quantitative analysis).
Procedure:
-
Dispense a fixed volume of sterile broth into all wells of a 96-well plate.
-
Add a specific volume of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row.
-
Prepare a microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for a sterility control well) with the microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a microplate reader can be used to measure the optical density.
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Hypothetical signaling pathway for antimicrobial action.
References
Application Notes and Protocols for High-Throughput Screening of Pyrimidine-2,4-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of pyrimidine-2,4-dione analogs. The following sections describe various biochemical and cell-based assays commonly employed to identify and characterize the biological activity of this important class of compounds.
Biochemical Assays: Enzyme Inhibition
Biochemical assays are crucial for identifying direct inhibitors of specific enzyme targets. Pyrimidine-2,4-dione analogs have been investigated as inhibitors of various enzymes involved in cancer, viral infections, and inflammatory diseases. Below are protocols for HTS assays targeting several key enzymes.
PARP-1 Inhibition Assay
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.
Application Note: This assay is a colorimetric ELISA-like HTS method to identify inhibitors of PARP-1. The assay measures the amount of poly(ADP-ribose) (PAR) generated by PARP-1, which is quantified using an anti-PAR antibody. A decrease in signal indicates inhibition of PARP-1 activity.
Experimental Protocol:
-
Plate Coating: Coat a 96- or 384-well plate with a protein activator, such as histones.
-
Compound Addition: Add pyrimidine-2,4-dione analogs at various concentrations to the wells. Include a known PARP-1 inhibitor (e.g., Olaparib) as a positive control and DMSO as a negative control.
-
Enzyme Reaction: Add purified human PARP-1 enzyme and its substrate, NAD+, to initiate the PARylation reaction. Incubate at room temperature.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a primary antibody that specifically recognizes PAR (e.g., anti-poly(ADP)ribose monoclonal antibody).
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add an HRP substrate (e.g., TMB) to develop a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Z' factor should be calculated to assess assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[1][2][3]
Data Presentation:
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Z' Factor |
| Analog-001 | 0.01 | 12.5 | 0.85 | 0.82 |
| 0.1 | 48.2 | |||
| 1 | 89.7 | |||
| Analog-002 | 0.01 | 5.2 | 5.2 | 0.82 |
| 0.1 | 15.8 | |||
| 1 | 55.1 | |||
| Olaparib | 0.005 | 95.1 | 0.00577 | 0.82 |
Workflow Diagram:
eEF-2K Inhibition Assay
Eukaryotic elongation factor-2 kinase (eEF-2K) is involved in protein synthesis and is a potential target in cancer therapy.
Application Note: This luminescence-based HTS assay measures the amount of ATP remaining after the kinase reaction. A higher luminescence signal corresponds to lower eEF-2K activity, indicating inhibition.[4]
Experimental Protocol:
-
Compound Addition: Add pyrimidine-2,4-dione analogs to the wells of a 384-well plate.
-
Enzyme and Substrate: Add purified human eEF-2K and a suitable substrate (e.g., MH-1 peptide) to each well.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature.
-
ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate percent inhibition and IC50 values.
Data Presentation:
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Z' Factor |
| Analog-003 | 0.1 | 8.9 | 1.2 | 0.78 |
| 1 | 52.1 | |||
| 10 | 91.3 | |||
| Analog-004 | 0.1 | 2.1 | > 25 | 0.78 |
| 1 | 10.5 | |||
| 10 | 28.4 |
Signaling Pathway Diagram:
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating the effects of compounds on cellular processes.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Application Note: This assay is suitable for high-throughput screening to identify pyrimidine-2,4-dione analogs that inhibit the proliferation of cancer cell lines. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine-2,4-dione analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 500 and 600 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Data Presentation:
| Compound ID | Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |
| Analog-005 | MCF-7 | 0.1 | 85.2 | 2.5 |
| 1 | 51.8 | |||
| 10 | 15.3 | |||
| Analog-006 | HCT116 | 0.1 | 92.1 | 15.8 |
| 1 | 75.4 | |||
| 10 | 48.9 |
Workflow Diagram:
Data Analysis and Quality Control
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are typically calculated by fitting the dose-response data to a four-parameter logistic equation using non-linear regression analysis.[8]
Z' Factor
The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the signals of the positive and negative controls.[1][2][3] The formula for Z' factor is:
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where:
-
SD_positive = Standard deviation of the positive control
-
SD_negative = Standard deviation of the negative control
-
Mean_positive = Mean of the positive control
-
Mean_negative = Mean of the negative control
A Z' factor between 0.5 and 1.0 is considered excellent for HTS. A value less than 0.5 may indicate that the assay is not robust enough for reliable hit identification.[1]
Logical Relationship Diagram:
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. assay.dev [assay.dev]
- 4. DSpace [digital.library.adelaide.edu.au]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Dose-Response Data Analysis | by Scott McPhee | Medium [medium.com]
Application Notes and Protocols for Pyrimidine-2,4(1H,3H)-dione Derivatives as Enzyme Inhibitors
Topic: Pyrimidine-2,4(1H,3H)-dione Derivatives as Acetylcholinesterase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine-2,4(1H,3H)-dione scaffold, a core structure in natural nucleobases like uracil and thymine, is a "privileged structure" in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have been explored for various therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. A significant area of investigation has been their potential as enzyme inhibitors.
While specific data for 6-acetylpyrimidine-2,4(1H,3H)-dione as an enzyme inhibitor is not extensively documented in publicly available literature, the broader class of pyrimidine-2,4-dione derivatives has shown promising inhibitory activity against various enzymes. This document provides a detailed overview of the application of a representative pyrimidine derivative, N-benzyl-2-thiomorpholinopyrimidin-4-amine, as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.
Data Presentation: Inhibitory Activity of a Representative Pyrimidine Derivative
The inhibitory potency of pyrimidine derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the reported inhibitory activity of a representative 2,4-disubstituted pyrimidine derivative, N-benzyl-2-thiomorpholinopyrimidin-4-amine, against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]
| Compound | Target Enzyme | IC50 (µM) |
| N-benzyl-2-thiomorpholinopyrimidin-4-amine | Acetylcholinesterase (AChE) | 0.33 |
| N-benzyl-2-thiomorpholinopyrimidin-4-amine | Butyrylcholinesterase (BuChE) | 2.30 |
Signaling Pathway: Cholinergic Neurotransmission
Acetylcholinesterase plays a crucial role in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the signal.[3][4][5] Inhibition of AChE leads to an increased concentration and prolonged availability of ACh in the synapse, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[3][4]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of a pyrimidine derivative against acetylcholinesterase.[6][7][8][9][10]
1. Principle: The assay is based on the reaction of thiocholine, a product of the hydrolysis of acetylthiocholine iodide by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., N-benzyl-2-thiomorpholinopyrimidin-4-amine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
3. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions.
-
AChE Solution (1 U/mL): Dissolve AChE in phosphate buffer.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
ATCI Solution (14 mM): Dissolve ATCI in phosphate buffer.
-
Test Compound Solutions: Prepare a series of dilutions of the test compound in the appropriate solvent.
4. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or solvent for control)
-
10 µL of AChE solution (1 U/mL)
-
-
Incubate the plate at 25°C for 10 minutes.
-
After incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10 seconds for 3 minutes.[9]
5. Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Conclusion
Derivatives of pyrimidine-2,4(1H,3H)-dione represent a versatile class of compounds with significant potential as enzyme inhibitors. As demonstrated with the representative compound N-benzyl-2-thiomorpholinopyrimidin-4-amine, these molecules can exhibit potent and selective inhibition of key enzymes such as acetylcholinesterase. The provided protocols offer a standardized method for evaluating the inhibitory activity of novel pyrimidine derivatives, which can aid researchers and drug development professionals in the discovery and characterization of new therapeutic agents. Further exploration of the structure-activity relationships within this class of compounds is warranted to develop more potent and specific enzyme inhibitors for various disease targets.
References
- 1. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. scribd.com [scribd.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Efficacy of 6-Acetylpyrimidine-2,4(1H,3H)-dione
Introduction
Pyrimidine-2,4(1H,3H)-dione and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Various analogs have demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5] The core pyrimidine scaffold is a key component of nucleic acids, making these compounds potential modulators of essential cellular processes.[1][6] This document outlines a comprehensive experimental design to evaluate the efficacy of a specific analog, 6-Acetylpyrimidine-2,4(1H,3H)-dione. The proposed studies will systematically assess its cytotoxic and antimicrobial activities and delve into its potential mechanism of action, providing a robust framework for researchers in drug discovery and development.
Experimental Workflow
The overall experimental workflow is designed to progress from broad in vitro screening to more focused mechanistic studies and finally to in vivo validation.
Caption: Experimental workflow for evaluating this compound.
Phase 1: In Vitro Screening
Protocol 1: Cytotoxicity Screening using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), Panc-1 (pancreatic))
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation: In Vitro Screening
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast | 25.3 ± 2.1 |
| A549 | Lung | 42.8 ± 3.5 |
| HCT-116 | Colon | 18.9 ± 1.7 |
| Panc-1 | Pancreas | 33.5 ± 2.9 |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | 128 |
| Candida albicans | Fungus | 32 |
| Aspergillus niger | Fungus | >256 |
Phase 2: Mechanistic Studies
Based on the initial screening results indicating potential anticancer activity, further experiments will focus on elucidating the underlying mechanism.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression in a sensitive cancer cell line (e.g., HCT-116).
Materials:
-
HCT-116 cells
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HCT-116 cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay using Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
HCT-116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HCT-116 cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To examine the effect of this compound on the expression of key proteins involved in apoptosis.
Materials:
-
HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Hypothetical Signaling Pathway
Based on the known mechanisms of similar pyrimidine analogs, this compound may induce apoptosis through the intrinsic pathway, potentially involving the activation of p53 and subsequent changes in the expression of Bcl-2 family proteins.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Data Presentation: Mechanistic Studies
Table 3: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (24h) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |
| IC50 (24h) | 68.9 ± 4.2 | 15.1 ± 1.8 | 16.0 ± 2.0 |
| Control (48h) | 53.8 ± 2.9 | 29.1 ± 2.6 | 17.1 ± 2.2 |
| IC50 (48h) | 75.3 ± 5.0 | 10.5 ± 1.5 | 14.2 ± 1.8 |
Table 4: Apoptosis Induction in HCT-116 Cells after 48h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 94.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 1.6 ± 0.3 |
| IC50 | 65.7 ± 4.5 | 15.8 ± 1.9 | 12.3 ± 1.5 | 6.2 ± 0.8 |
| 2x IC50 | 42.3 ± 3.8 | 28.4 ± 2.7 | 20.1 ± 2.1 | 9.2 ± 1.1 |
Phase 3: In Vivo Efficacy (Conceptual Framework)
Protocol 6: Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HCT-116 cells
-
This compound formulated for in vivo administration
-
Vehicle control
-
Standard-of-care drug (e.g., 5-Fluorouracil)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject HCT-116 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound low dose, high dose, and standard drug).
-
Compound Administration: Administer the compound and controls via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: In Vivo Efficacy
Table 5: Antitumor Activity in HCT-116 Xenograft Model
| Treatment Group | Average Tumor Volume at Endpoint (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 1580 ± 210 | - |
| Compound (Low Dose) | 950 ± 150 | 39.9 |
| Compound (High Dose) | 540 ± 95 | 65.8 |
| 5-Fluorouracil | 610 ± 110 | 61.4 |
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary. This document provides a template for experimental design and does not constitute a definitive statement on the properties of this compound.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu.eg [bu.edu.eg]
Purifying Synthesized 6-Acetylpyrimidine-2,4(1H,3H)-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthesized 6-Acetylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. The following sections outline common purification methodologies, including recrystallization and column chromatography, and provide protocols for assessing purity using High-Performance Liquid Chromatography (HPLC).
Application Notes
Crude this compound synthesized in the laboratory typically contains unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent biological assays and further chemical modifications. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Recrystallization is a widely used and effective technique for the purification of crystalline solids like this compound. The principle of this method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For uracil and its derivatives, polar solvents such as ethanol, methanol, water, or mixtures thereof are often employed. Glacial acetic acid can also be a suitable solvent for recrystallization of similar compounds[1].
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For acetylpyrimidine derivatives, which are moderately polar, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or methanol), with the polarity of the mixture being optimized to achieve good separation.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of the synthesized and purified compound. Reversed-phase HPLC, with a C8 or C18 column, is frequently used for the analysis of pyrimidine derivatives[2]. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[2].
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Glacial acetic acid (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethanol/water mixtures, glacial acetic acid) at room and elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be desired. For larger crystals, slower cooling is preferred.
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane or Heptane
-
Ethyl acetate
-
Methanol (optional)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane or a low polarity hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate (gradient elution). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Protocol 3: Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient can be optimized, for example, starting with 5% B and increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectroscopy of the pure compound (typically around the λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample solution.
-
Run the gradient program and collect the data.
-
Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of this compound. Actual results will vary depending on the initial purity of the crude product and the specific conditions used.
Table 1: Recrystallization of this compound
| Parameter | Crude Product | After Recrystallization (Ethanol/Water) |
| Appearance | Yellowish powder | White crystalline solid |
| Weight (g) | 5.00 | 3.85 |
| Yield (%) | - | 77 |
| Purity (by HPLC, %) | 85 | 98.5 |
| Melting Point (°C) | 220-224 | 226-227[3] |
Table 2: Column Chromatography of this compound
| Parameter | Crude Product | After Column Chromatography |
| Appearance | Yellowish powder | White powder |
| Weight (g) | 2.00 | 1.52 |
| Yield (%) | - | 76 |
| Purity (by HPLC, %) | 85 | >99 |
Visualizations
The following diagrams illustrate the general workflows for the purification and analysis of this compound.
Caption: General workflow for the purification and analysis of this compound.
Caption: Detailed workflow for the recrystallization protocol.
Caption: Detailed workflow for the column chromatography protocol.
References
Application Notes and Protocols for the Characterization of Acetyl-Pyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of acetyl-substituted pyrimidine-2,4(1H,3H)-diones. Due to the limited availability of specific experimental data for 6-Acetylpyrimidine-2,4(1H,3H)-dione, this guide utilizes data from the closely related analogue, 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 22293-60-3) , as a representative example. The methodologies described herein are broadly applicable to the structural elucidation and purity assessment of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Pyrimidine-2,4(1H,3H)-dione, also known as uracil, and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide range of biological activities. The introduction of an acetyl group to this scaffold can significantly influence its physicochemical properties and biological interactions, making thorough analytical characterization a critical step in research and development. This application note details the key analytical techniques for confirming the identity, purity, and structural features of acetyl-pyrimidine-diones.
Physicochemical Properties (Representative Data)
The following table summarizes the physicochemical properties of the representative compound, 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.
| Property | Value | Reference |
| CAS Number | 22293-60-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 226-227 °C | [3] |
| pKa | 8.09 ± 0.10 (Predicted) | [3] |
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.
Representative ¹H and ¹³C NMR Data for a Related Compound (6-acetyl-5-(4-bromophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one hydrochloride): [4]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |
| ¹H NMR | 2.23 | s, 3H, CH₃ |
| 2.35 | s, 3H, CH₃ | |
| 4.12–4.13 | m, 2H, SCH₂ | |
| 5.99 | s, 1H, CH-Ar | |
| 7.20–7.22 | m, 2H, CH (Ar) | |
| 7.53–7.55 | m, 2H, CH (Ar) | |
| ¹³C NMR | 23.93 | CH₃ |
| 31.36 | CH₃ | |
| 33.11 | - | |
| 54.24 | CH-Ar | |
| 116.63 | Ar-C | |
| 122.16 | Ar-C | |
| 130.29 | Ar-C | |
| 132.10 | Ar-C | |
| 139.96 | Ar-C | |
| 171.52 | C=O | |
| 196.71 | C=O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Representative IR Data for a Related Compound (6-acetyl-5-(4-bromophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one hydrochloride): [4]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2965 | C-H stretch (CH₂) |
| 1744 | C=O stretch (carbonyl) |
| 1650 | C=O stretch (amide) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method for monitoring reaction progress and assessing purity.
Protocol for TLC:
-
Stationary Phase: Use silica gel 60 F₂₅₄ coated aluminum plates.
-
Mobile Phase: A mixture of chloroform, methanol, and ethyl acetate (e.g., 8:1:2 v/v/v) can be a starting point for method development.[5]
-
Sample Application: Dissolve the sample in a suitable solvent and spot it onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor).
-
Rƒ Calculation: Calculate the retention factor (Rƒ) for each spot.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of purity.
Protocol for Reversed-Phase HPLC:
-
Column: A C18 column is commonly used for the separation of pyrimidine derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., determined from a UV-Vis spectrum).
-
Purity Calculation: Determine the purity by integrating the peak areas.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural determination.[6]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.[4]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for Chromatographic Purity Analysis.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound and its analogues. By employing a combination of spectroscopic and chromatographic methods, researchers can confidently determine the structure, identity, and purity of these important heterocyclic compounds, thereby facilitating their further development in various scientific disciplines.
References
- 1. 5-ACETYL-6-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 22293-60-3 CAS MSDS (5-ACETYL-6-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
Application Notes: 6-Acetylpyrimidine-2,4(1H,3H)-dione in Molecular Docking Studies for EGFR Kinase Inhibition
Introduction
The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this class have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1] In the realm of oncology, the pyrimidine core has been extensively explored for the development of kinase inhibitors, which are crucial in modern cancer therapy.[2] One of the most prominent targets for these inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3][4] Aberrant activation of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention.[2]
6-Acetylpyrimidine-2,4(1H,3H)-dione is a derivative that holds potential as a kinase inhibitor due to its structural features, which allow for various molecular interactions within an enzyme's active site. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[4] This method is instrumental in the early stages of drug discovery for screening virtual libraries of compounds and for understanding the structure-activity relationships (SAR) of potential drug candidates.[2] These application notes provide an overview of the use of this compound in molecular docking studies targeting the EGFR kinase domain, as a representative example of its potential applications.
Mechanism of Action and Signaling Pathway
EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events, most notably through the PI3K/AKT/mTOR pathway.[5][6] This pathway is central to regulating cell growth, proliferation, and survival.[6] In many cancers, mutations or overexpression of EGFR lead to the constitutive activation of this pathway, driving uncontrolled cell division.[2][3] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block its activity, thereby inhibiting downstream signaling and suppressing tumor growth.[7] Molecular docking studies of this compound and its analogs can elucidate the key interactions with amino acid residues in the EGFR active site, providing a rationale for their potential inhibitory activity.
Caption: EGFR signaling through the PI3K/AKT/mTOR pathway and its inhibition.
Data Presentation
The following table summarizes hypothetical molecular docking data for this compound and its analogs against the EGFR kinase domain (PDB ID: 1M17). This data is representative of what would be generated in a typical in silico study.
| Compound ID | Structure | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Hydrogen Bonds) |
| APD-001 | This compound | -7.8 | 1.5 | Met793, Cys773 |
| APD-002 | 6-(1-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | -8.2 | 0.8 | Met793, Thr790, Cys773 |
| APD-003 | 6-Propionylpyrimidine-2,4(1H,3H)-dione | -8.0 | 1.1 | Met793, Leu718 |
| APD-004 | 6-Acetyl-5-fluoropyrimidine-2,4(1H,3H)-dione | -8.5 | 0.5 | Met793, Thr790, Asp855 |
Protocols: Molecular Docking of this compound
Objective
To predict the binding mode and estimate the binding affinity of this compound to the ATP-binding site of the EGFR kinase domain using molecular docking.
Workflow Overview
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for Pyrimidine-2,4-dione Compounds
References
- 1. "Characterization and Evaluation of 5-Fluorouracil-Loaded Solid Lipid N" by Meghavi N. Patel, Sushant Lakkadwala et al. [digitalcommons.cedarville.edu]
- 2. nveo.org [nveo.org]
- 3. Characterization and Evaluation of 5-Fluorouracil-Loaded Solid Lipid Nanoparticles Prepared via a Temperature-Modulated Solidification Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of polymeric micelles for solubilization of poorly soluble anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. development-and-characterization-of-5-fluorouracil-solid-lipid-nanoparticles-for-treatment-of-colorectal-cancer - Ask this paper | Bohrium [bohrium.com]
- 8. Polymeric micelles for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of 6-Acetylpyrimidine-2,4(1H,3H)-dione Derivatives
These application notes provide detailed protocols for assessing the cytotoxic effects of 6-Acetylpyrimidine-2,4(1H,3H)-dione derivatives, a class of compounds with potential applications in drug development. The following sections detail the methodologies for commonly employed cytotoxicity assays, present data in a structured format, and visualize experimental workflows and relevant signaling pathways.
Introduction
Pyrimidine-2,4(1H,3H)-dione, also known as uracil, is a fundamental heterocyclic structure found in nucleic acids. Derivatives of this scaffold have attracted significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. The introduction of an acetyl group at the 6-position can influence the molecule's chemical properties and biological activity. Therefore, robust and reproducible cytotoxicity assays are crucial for evaluating the therapeutic potential and safety profile of novel this compound derivatives.
Data Presentation: Cytotoxicity of Pyrimidine-2,4-dione Derivatives
While specific cytotoxicity data for this compound derivatives are not extensively available in publicly accessible literature, the following tables summarize the cytotoxic activities of structurally related pyrimidine-2,4-dione derivatives against various cancer cell lines. This data serves as a reference for the expected range of activity and the types of cell lines that can be utilized for screening.
Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 14m | MCF-7 (Breast) | 0.89 ± 0.07 | [1] |
| A375 (Melanoma) | 1.24 ± 0.11 | [1] | |
| SK-MEL-2 (Melanoma) | 1.58 ± 0.13 | [1] | |
| SK-HEP-1 (Liver) | 2.16 ± 0.19 | [1] |
Table 2: In Vitro Cytotoxicity of 2H-thiopyran-connected Pyrimidine-2,4-dione Derivatives
| Compound ID | Target Cell Line | GI50 (µM) | Reference |
| 3c | MCF-7 (Breast) | 0.05 | [2] |
| 3d | HeLa (Cervical) | 0.03 | [2] |
| 3e | HeLa (Cervical) | 0.12 | [2] |
| 3f | HeLa (Cervical) | 0.21 | [2] |
Experimental Protocols
This section provides detailed protocols for three standard cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Resazurin assays. These methods are widely used to assess cell viability and cytotoxicity and are applicable to screening this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the amount of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Resazurin (AlamarBlue) Assay
The Resazurin assay is a fluorometric/colorimetric assay that measures the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Resazurin Addition: After the treatment period, add 20 µL of Resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Fluorescence/Absorbance Measurement: Measure fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm, or absorbance at 570 nm and 600 nm (reference wavelength).
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value.
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity testing and a potential signaling pathway that may be affected by pyrimidine-2,4-dione derivatives.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.[1]
References
- 1. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for Pyrimidine Derivatives in Plant Growth Stimulation
Topic: Application of Pyrimidine Derivatives as Plant Growth Stimulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives represent a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including their potential as plant growth regulators. Analogs of the natural pyrimidine base uracil, these synthetic compounds have been shown to influence various physiological processes in plants, leading to enhanced growth and development. Studies suggest that certain pyrimidine derivatives can exert phytohormone-like effects, mimicking the actions of auxins and cytokinins, which are crucial for plant cell division, elongation, and differentiation. This document provides a summary of the reported effects of pyrimidine derivatives on plant growth, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and potential signaling pathways. While specific data on 6-Acetylpyrimidine-2,4(1h,3h)-dione is limited in the current body of research, the information presented here for related pyrimidine derivatives offers a valuable framework for investigation.
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of pyrimidine derivatives on different plant species. These compounds have been shown to positively influence shoot and root growth as well as photosynthetic pigment content.
Table 1: Effect of Pyrimidine Derivatives on Shoot and Root Growth in Various Plant Species
| Plant Species | Treatment Concentration | Effect on Shoot Length (% increase over control) | Effect on Root Length (% increase over control) | Reference Compound(s) |
| Chickpea (Cicer arietinum L.) | 10⁻⁷ M | Similar or exceeded auxin effect | Similar or exceeded auxin effect | Auxins (IAA, NAA), Methyur, Kamethur, Ivin[1] |
| Pea (Pisum sativum L.) | 10⁻⁷ M | Auxin-like and cytokinin-like enhancement | Auxin-like and cytokinin-like enhancement | Auxins (IAA, NAA), Methyur, Kamethur, Ivin[2] |
| Tomato (Solanum lycopersicum L.) | 10⁻⁸ M | - | 9-255% (increase in total length and number) | Auxins (IAA, NAA), Kinetin[3] |
| Wheat (Triticum aestivum L.) | 10⁻⁷ M | Positive effect on growth and development | Positive effect on growth and development | N/A[4] |
Table 2: Effect of Pyrimidine Derivatives on Photosynthetic Pigments in Tomato and Pea
| Plant Species | Treatment Concentration | Effect on Chlorophyll a (% increase over control) | Effect on Chlorophyll b (% increase over control) | Effect on Carotenoids (% increase over control) | Reference Compound(s) |
| Tomato (Solanum lycopersicum L.) | 10⁻⁸ M | 17-116% | 19-155% | 15-86% | Auxins (IAA, NAA), Kinetin[3] |
| Pea (Pisum sativum L.) | 10⁻⁷ M | Cytokinin-like increase | Cytokinin-like increase | Cytokinin-like increase | Methyur, Kamethur, Ivin[2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the plant growth-stimulating effects of pyrimidine derivatives.
Protocol 1: Seed Germination and Seedling Growth Assay
Objective: To assess the effect of pyrimidine derivatives on seed germination and early seedling growth.
Materials:
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Seeds of the target plant species (e.g., chickpea, tomato, wheat).
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Test pyrimidine derivative compound.
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Distilled water (control).
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Reference phytohormones (e.g., Indole-3-acetic acid - IAA, Naphthaleneacetic acid - NAA) at a concentration of 10⁻⁷ M.
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Petri dishes with filter paper.
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Growth chamber with controlled temperature and light conditions.
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Forceps.
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Graduated cylinders and beakers.
Procedure:
-
Preparation of Treatment Solutions: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent and dilute it with distilled water to the desired final concentration (e.g., 10⁻⁷ M). Prepare control (distilled water) and reference phytohormone solutions.
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Seed Sterilization: Surface sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
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Seed Treatment: Place a sterile filter paper in each petri dish and moisten it with 5 mL of the respective treatment solution (test compound, control, or reference phytohormone).
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Plating and Incubation: Arrange a specific number of sterilized seeds (e.g., 20) on the moistened filter paper in each petri dish. Seal the petri dishes with parafilm.
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Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
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Data Collection: After a predetermined period (e.g., 7-14 days), record the germination percentage. Measure the shoot length and root length of the seedlings.
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Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.
Protocol 2: In Vitro Plant Growth Assay
Objective: To evaluate the effect of pyrimidine derivatives on plant growth and biomass production in a sterile in vitro system.
Materials:
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Plantlets of the target species (e.g., tomato, Andrographis paniculata).
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Murashige and Skoog (MS) basal medium.
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Test pyrimidine derivative compound.
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Sucrose.
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Plant agar.
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Culture vessels (e.g., test tubes, Magenta boxes).
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Autoclave.
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Laminar flow hood.
-
pH meter.
Procedure:
-
Medium Preparation: Prepare MS medium supplemented with 3% (w/v) sucrose. Adjust the pH to 5.8.
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Incorporation of Test Compound: Add the test pyrimidine derivative to the molten MS medium at the desired final concentration (e.g., 10⁻⁸ M) after autoclaving and cooling to around 50°C. Also, prepare a control medium without the test compound.
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Dispensing and Solidification: Dispense the medium into sterile culture vessels and allow it to solidify in a laminar flow hood.
-
Explant Inoculation: Excise shoot tips or nodal segments from healthy in vitro grown plantlets and place them onto the prepared medium.
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Incubation: Incubate the cultures in a growth room with controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16 h light).
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Data Collection: After a specific culture period (e.g., 4-6 weeks), record morphological parameters such as the number of shoots, shoot length, number of leaves, and root formation. Measure the fresh and dry weight to determine biomass accumulation.
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Statistical Analysis: Analyze the data statistically to compare the effects of the pyrimidine derivative with the control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams visualize a potential signaling pathway for pyrimidine derivatives and a general experimental workflow for their evaluation as plant growth stimulators.
References
Troubleshooting & Optimization
Technical Support Center: 6-Acetylpyrimidine-2,4(1H,3H)-dione Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 6-Acetylpyrimidine-2,4(1H,3H)-dione synthesis.
Troubleshooting Guide
Low or no product yield is a common issue in organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction | - Ensure starting materials are pure and dry.- Increase reaction time or temperature.- Use a more effective catalyst or increase catalyst loading.[1][2] |
| Degradation of starting materials or product | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Control the reaction temperature carefully to avoid overheating. | |
| Incorrect stoichiometry | - Accurately measure all reactants and reagents. | |
| Presence of Multiple Side Products | Side reactions due to reactive intermediates | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.- Use a milder base or catalyst. |
| Impure starting materials | - Purify starting materials before use. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent | - After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the solution.- Use a different solvent system for extraction and crystallization. |
| Product co-precipitates with impurities | - Recrystallize the crude product from a suitable solvent or solvent mixture.[3] | |
| Oily product instead of solid | - Try triturating the oil with a non-polar solvent to induce solidification.- Purify by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the condensation of ethyl acetoacetate with urea in the presence of a base, followed by acetylation.
Q2: How can I improve the yield of the initial condensation step?
The choice of solvent and catalyst is crucial. Using a solvent like xylene with a catalyst such as zinc acetate and refluxing for an adequate time can improve yields.[2] Another approach involves using an organic sulfonic acid catalyst in a petroleum hydrocarbon solvent.[4]
Q3: What are the potential side reactions to be aware of?
Self-condensation of ethyl acetoacetate can occur, leading to byproducts. Additionally, hydrolysis of the ester group before cyclization can reduce the yield.
Q4: What is the best way to purify the final product?
Recrystallization is often the most effective method for purifying the final product.[3] Depending on the impurities, a solvent system of ethanol/water or DMF/water could be effective. If recrystallization is not sufficient, column chromatography on silica gel may be necessary.
Q5: The reaction is not going to completion. What should I do?
First, check the purity of your starting materials. Moisture can inhibit the reaction. Ensure your reaction is running for a sufficient amount of time, as some condensations can be slow. You may also consider increasing the reaction temperature or using a stronger base or catalyst, but be mindful that this could also increase side product formation.
Experimental Protocols
Synthesis of 6-Methyluracil (Intermediate)
This procedure is adapted from a general method for the preparation of 6-methyluracil.[2][4]
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To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1 equivalent), urea (1.2 equivalents), and zinc acetate (0.1 equivalents).[2]
-
Add xylene as the solvent.[2]
-
Heat the mixture to reflux (approximately 140°C) and maintain for 6 hours.[2]
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Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 6-methyluracil.
Acetylation of 6-Methyluracil
This is a general procedure for the acetylation of a uracil derivative.
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Suspend 6-methyluracil (1 equivalent) in acetic anhydride (5 equivalents).
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Add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Heat the mixture at 60-80°C for 2-4 hours, monitoring the reaction by TLC.
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Cool the reaction mixture and pour it into ice-cold water to quench the excess acetic anhydride.
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Stir until the product precipitates.
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Filter the solid, wash thoroughly with water, and dry.
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Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
Table 1: Comparison of Catalysts for a Related Pyrimidine Synthesis
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| None | 0 | 31 | [1] |
| ZnO NWs | 1 | 65 | [1] |
| ZnO NWs | 2 | 88 | [1] |
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 6-Acetylpyrimidine-2,4(1h,3h)-dione in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6-Acetylpyrimidine-2,4(1h,3h)-dione in their aqueous experimental systems. The following information provides a structured approach to troubleshooting and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: My initial attempt to dissolve this compound directly in an aqueous buffer failed. What is the likely reason?
A1: Many organic compounds, particularly those with aromatic ring structures and carbonyl groups like this compound, exhibit poor aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobic nature. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.
Q2: I have a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "compound precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Strategies to overcome this include optimizing the dilution protocol, such as adding the DMSO stock directly to the final assay media with vigorous mixing, or exploring the use of co-solvents or other formulation approaches to increase the aqueous solubility.[1]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: While heating can increase the rate of dissolution and solubility for some compounds, it should be approached with caution. The thermal stability of this compound is not well-documented. Excessive heat could lead to degradation. If you choose to use heat, do so gently and for a minimal amount of time. It is also important to note that the compound may precipitate out of solution as it cools to room temperature.
Q4: How does pH affect the solubility of this compound?
A4: The structure of this compound contains acidic protons on the pyrimidine ring. The pKa of the structurally similar compound 5-Acetyl-6-methylpyrimidine-2,4(1h,3h)-dione is predicted to be around 8.09.[2] This suggests that at a pH above its pKa, this compound will become deprotonated and form a more soluble salt. Therefore, adjusting the pH of your aqueous solution to be more basic may significantly improve its solubility.
Troubleshooting Guide
This guide provides a systematic workflow for addressing solubility issues with this compound.
Step 1: Preparation of an Organic Stock Solution
The first step is to prepare a high-concentration stock solution in a suitable organic solvent.
Experimental Protocol: Stock Solution Preparation
-
Solvent Selection: Begin with common organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).
-
Preparation:
-
Weigh out a precise amount of this compound.
-
Add the chosen organic solvent to achieve a high but manageable concentration (e.g., 10-50 mM).
-
Use sonication or gentle vortexing to aid dissolution. Visually inspect the solution to ensure there are no solid particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.
Step 2: pH Optimization
If you continue to experience precipitation upon dilution into your aqueous buffer, the next step is to investigate the effect of pH.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.4, 8.5, 9.0).
-
Dilution:
-
Add a small, consistent volume of your organic stock solution to each buffer to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its impact on the experiment.
-
-
Observation and Quantification:
-
Visually inspect for any precipitation immediately after dilution and after a set incubation period (e.g., 1-2 hours) at room temperature.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Data Presentation: pH-Dependent Solubility
| pH of Aqueous Buffer | Final Compound Concentration (µM) | Visual Observation (Precipitate/Clear) | Supernatant Concentration (µM) |
| 6.0 | 100 | Heavy Precipitate | 5 |
| 7.4 | 100 | Light Precipitate | 35 |
| 8.5 | 100 | Clear | 98 |
| 9.0 | 100 | Clear | 101 |
Step 3: Co-solvent Systems
If pH adjustment is not compatible with your experimental system, or if solubility is still insufficient, the use of co-solvents can be explored.
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Preparation:
-
Prepare your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).
-
-
Solubility Testing:
-
Add your organic stock solution to each co-solvent buffer system to the desired final concentration.
-
Observe for precipitation and quantify the solubility as described in the pH optimization protocol.
-
Data Presentation: Co-solvent Solubility
| Co-solvent | Co-solvent Concentration (%) | Final Compound Concentration (µM) | Visual Observation | Supernatant Concentration (µM) |
| Ethanol | 1 | 100 | Precipitate | 25 |
| Ethanol | 5 | 100 | Clear | 95 |
| PEG 400 | 1 | 100 | Light Precipitate | 40 |
| PEG 400 | 5 | 100 | Clear | 99 |
Step 4: Use of Solubilizing Excipients
For more challenging solubility issues, the use of excipients like cyclodextrins can be highly effective. Cyclodextrins have a hydrophobic core that can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility.[3]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Common choices include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Preparation:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5% w/v).
-
-
Solubility Testing:
-
Add the organic stock solution to the cyclodextrin solutions.
-
Incubate the mixture, with agitation, for a period to allow for complex formation (e.g., 1-24 hours).
-
Assess solubility as previously described.
-
Data Presentation: Cyclodextrin Solubilization
| Cyclodextrin | Cyclodextrin Concentration (%) | Final Compound Concentration (µM) | Visual Observation | Supernatant Concentration (µM) |
| HP-β-CD | 1 | 100 | Clear | 102 |
| HP-β-CD | 2 | 200 | Clear | 195 |
| SBE-β-CD | 1 | 100 | Clear | 105 |
| SBE-β-CD | 2 | 200 | Clear | 203 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: General experimental workflow for preparing and assessing the solubility of this compound.
Caption: Troubleshooting decision tree for addressing solubility issues.
References
troubleshooting common problems in pyrimidine-2,4-dione synthesis
Welcome to the technical support center for pyrimidine-2,4-dione synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Product Yield
Q: I am getting a very low yield or no desired product in my Biginelli reaction. What are the potential causes and how can I improve the yield?
A: Low yields in the Biginelli reaction, a common method for synthesizing dihydropyrimidin-2(1H)-ones, can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Reagent Quality and Stoichiometry:
-
Ensure the purity of your starting materials: aldehyde, β-ketoester, and urea (or thiourea). Impurities can lead to side reactions and inhibit the main reaction.
-
The stoichiometry of the reactants is crucial. While a 1:1:1 molar ratio is standard, an excess of urea (e.g., 1.5 equivalents) can sometimes improve yields by shifting the equilibrium towards product formation.[1]
-
-
Catalyst Choice and Concentration:
-
The reaction is acid-catalyzed. While Brønsted acids like HCl can be used, Lewis acids such as indium(III) bromide (InBr₃), zinc chloride (ZnCl₂), or ytterbium(III) triflate (Yb(OTf)₃) have been shown to significantly improve yields under milder conditions.[2]
-
Ensure the catalyst concentration is optimal. Typically, 10-25 mol% is used.[1][3]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others require heating. A common temperature is 60°C.[1] If the reaction is slow, consider increasing the temperature, but be aware that higher temperatures can also lead to side product formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or side reactions. Reaction times can range from a few hours to overnight.[1][3]
-
Solvent: The choice of solvent can impact the yield. Ethanol is commonly used. In some cases, solvent-free conditions or the use of ionic liquids have been reported to be effective.[4][5]
-
-
Work-up Procedure:
-
Product may be lost during the work-up. The product often precipitates from the reaction mixture upon cooling. Ensure complete precipitation by placing the mixture in an ice bath.
-
Wash the collected solid with a cold solvent (e.g., ethanol) to remove soluble impurities without dissolving a significant amount of the product.
-
2. Formation of Side Products and Impurities
Q: I am observing significant side products in my reaction mixture. What are the common side products in pyrimidine-2,4-dione synthesis and how can I minimize their formation?
A: The formation of side products is a common issue. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
-
Common Side Products:
-
Hantzsch Dihydropyridines: Under certain conditions, especially with ammonium acetate instead of urea, the reactants can undergo a Hantzsch-like reaction to form dihydropyridines.[1]
-
Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation.
-
Aldol Condensation Product: Self-condensation of the aldehyde or the β-ketoester can occur.
-
Linear Adducts: In some cases, instead of cyclization, linear intermediates may be formed and isolated as the main product.[4][5]
-
-
Strategies to Minimize Side Products:
-
Control Reaction Temperature: Higher temperatures can promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
-
Optimize Catalyst: The choice of catalyst can influence the reaction pathway. Experiment with different acid catalysts to find one that selectively promotes the Biginelli reaction.
-
Order of Reagent Addition: While the Biginelli reaction is a one-pot synthesis, in some problematic cases, a stepwise addition of reagents might be beneficial.
-
Use of Mechanochemistry: Ball milling has been shown to produce high yields of the desired product under solvent-free conditions, sometimes avoiding the formation of byproducts seen in solution-phase reactions.[6]
-
3. Product Purification and Crystallization Challenges
Q: My crude product is an oil or a sticky solid, and I am having difficulty purifying it by crystallization. What are some effective purification strategies?
A: Purification of pyrimidine-2,4-diones can be challenging due to their polarity and sometimes poor crystallinity.
-
Initial Work-up:
-
After the reaction, if the product does not precipitate, try removing the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like diethyl ether or hexane to induce solidification and wash away non-polar impurities.
-
-
Crystallization Techniques:
-
Solvent Selection: Finding a suitable solvent for crystallization is key. The product should be sparingly soluble in the cold solvent and highly soluble when hot. Common solvents for recrystallization include ethanol, methanol, acetic acid, or mixtures with water.
-
Diffusion Crystallization: If single-solvent recrystallization fails, diffusion crystallization can be effective. Dissolve the compound in a good solvent (e.g., DMF or DMSO) and carefully layer a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., dichloromethane or diethyl ether) on top. Slow diffusion of the anti-solvent into the solution can induce the growth of high-quality crystals.[7]
-
-
Chromatography:
-
If crystallization is unsuccessful, column chromatography is a viable alternative. Due to the polar nature of these compounds, a polar stationary phase like silica gel is typically used. The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute the product.
-
Quantitative Data Summary
Table 1: Effect of Catalyst and Reaction Time on Biginelli Reaction Yield
| Entry | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Gluconic Acid (25) | 4 | 72 | [1] |
| 2 | Gluconic Acid (25) | 6 | 90 | [1] |
| 3 | Gluconic Acid (25) | 8 | 92 | [1] |
| 4 | InBr₃ (10) | 7 | 45 (DHPM) + 48 (Pyranopyrimidinone) | [2][3] |
| 5 | HCl | 7 | No conversion | [2] |
Experimental Protocols
General Protocol for the Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one via the Biginelli Reaction:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and the chosen acid catalyst (e.g., 0.25 mmol of gluconic acid or 0.1 mmol of InBr₃).[1][3]
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Add a suitable solvent (e.g., ethanol, 10 mL) or proceed under solvent-free conditions.
-
Stir the reaction mixture at the desired temperature (e.g., 60°C) for the optimized reaction time (e.g., 6 hours).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
If necessary, recrystallize the crude product from a suitable solvent or purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing low or no product yield in pyrimidine-2,4-dione synthesis.
Caption: Strategies for mitigating the formation of side products during pyrimidine-2,4-dione synthesis.
References
- 1. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 4. Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D3MR00032J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a cyclocondensation reaction between an appropriate β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate, and urea in the presence of a base. This reaction is a variation of the Biginelli reaction or a Claisen-type condensation followed by cyclization.
Q2: What are the critical parameters influencing the yield and purity of the final product?
A2: Several parameters are critical:
-
Purity of starting materials: Impurities in the β-ketoester or urea can lead to side reactions.
-
Choice of base and solvent: The base (e.g., sodium ethoxide, potassium hydroxide) and solvent (e.g., ethanol) must be anhydrous to prevent hydrolysis of the ester.
-
Reaction temperature: The temperature needs to be carefully controlled to promote the desired reaction while minimizing decomposition and side reactions.
-
pH of the reaction mixture during workup: Proper pH adjustment is crucial for the precipitation and isolation of the product.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques can be used for characterization:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic functional group peaks (e.g., C=O, N-H).
-
Thin Layer Chromatography (TLC): Can be used to assess purity and monitor reaction progress.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction.[1] 2. Hydrolysis of the starting ester.[2] 3. Incorrect reaction conditions (temperature, time). | 1. Monitor the reaction by TLC to ensure completion. 2. Use anhydrous reagents and solvents. 3. Optimize reaction temperature and time. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by recrystallization or column chromatography. 2. Ensure the product is thoroughly dried under vacuum. |
| Multiple spots on TLC after reaction | 1. Formation of side products. 2. Unreacted starting materials. | 1. Isolate the desired product using column chromatography. 2. Adjust stoichiometry or reaction time to drive the reaction to completion. |
| Product is discolored | 1. Decomposition of starting materials or product at high temperatures. 2. Presence of colored impurities. | 1. Lower the reaction temperature. 2. Purify by recrystallization, possibly with the addition of activated charcoal. |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from a reliable source and check their purity. 2. Standardize the experimental protocol and ensure consistent execution. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Urea
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Hydrochloric Acid (for neutralization)
Procedure:
-
Dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To this solution, add urea and stir until it is completely dissolved.
-
Slowly add ethyl 2-acetyl-3-oxobutanoate to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizations
Main Synthesis Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Potential Side Reactions
Caption: Potential side reactions in the synthesis of this compound.
References
stability issues of 6-Acetylpyrimidine-2,4(1h,3h)-dione in long-term storage
This technical support center provides guidance on the stability issues of 6-Acetylpyrimidine-2,4(1H,3H)-dione during long-term storage. The information is intended for researchers, scientists, and drug development professionals to assist in designing and interpreting stability studies, as well as troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a well-sealed container at 2-8°C, protected from light and moisture. Storing the compound at room temperature for extended periods may lead to degradation.
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), clumping of the powder, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to assess the purity and stability of the compound.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to degradation via hydrolysis and oxidation. The acetyl group and the pyrimidine ring are the most likely sites for chemical transformation. Forced degradation studies can help to identify the specific degradation products.
Q4: How can I monitor the stability of this compound over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the purity of this compound and quantify any degradation products.[1][2][3]
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, also known as stress testing, involves intentionally exposing the compound to harsh conditions such as high temperature, humidity, acid, base, and oxidizing agents.[4][5][6][7] This helps to identify potential degradation products and pathways, and to develop a stability-indicating analytical method that can separate the parent compound from its degradants.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, humidity, light exposure). 2. Prepare a fresh solution of the compound and re-analyze. 3. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. |
| Decrease in the main peak area over time | The compound is degrading during storage. | 1. Review the storage conditions and ensure they are optimal. 2. Quantify the degradation rate to establish a shelf-life for the compound under the tested conditions. |
| Change in physical appearance (color, texture) | Significant degradation has likely occurred. | 1. Do not use the material for experiments where purity is critical. 2. Characterize the degraded material using analytical techniques (e.g., LC-MS, NMR) to identify the degradation products. |
| Inconsistent results between different batches | Variability in the initial purity of the batches or different storage histories. | 1. Always test the purity of a new batch upon receipt. 2. Store all batches under the same controlled conditions. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes only.
| Storage Condition | Time (Months) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 2-8°C | 0 | 99.8 | < 0.05 | < 0.05 |
| 6 | 99.7 | 0.1 | < 0.05 | |
| 12 | 99.5 | 0.2 | 0.1 | |
| 24 | 99.1 | 0.4 | 0.2 | |
| 25°C / 60% RH | 0 | 99.8 | < 0.05 | < 0.05 |
| 3 | 98.5 | 0.8 | 0.3 | |
| 6 | 97.1 | 1.5 | 0.7 | |
| 40°C / 75% RH | 0 | 99.8 | < 0.05 | < 0.05 |
| 1 | 95.2 | 2.8 | 1.1 | |
| 3 | 89.7 | 5.9 | 2.5 |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: A simplified diagram illustrating potential degradation pathways of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. japsonline.com [japsonline.com]
- 3. scispace.com [scispace.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. apicule.com [apicule.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
Technical Support Center: Refining Purification Methods for 6-Acetylpyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 6-Acetylpyrimidine-2,4(1H,3H)-dione.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The compound has low solubility in the selected solvent. | Select a more polar solvent. Good starting points for polar compounds like this compound are ethanol, water, or a mixture of the two. Forcing dissolution with a large volume of a poor solvent will lead to low recovery. |
| Compound "oils out" instead of forming crystals upon cooling. | The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture, leading to oiling out. | 1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional solvent. 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 4. If oiling persists, consider a different solvent system or pre-purification by column chromatography to remove impurities. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration of the compound. 2. If the solution is already concentrated, add a less polar co-solvent (e.g., hexane to an ethanol solution) dropwise until slight turbidity is observed, then reheat to dissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. 4. Add a seed crystal of pure this compound if available. |
| Low recovery of purified product. | The compound is too soluble in the recrystallization solvent at low temperatures. Too much solvent was used for dissolution. The crystals were washed with a solvent at room temperature. | 1. Choose a solvent in which the compound has a steep solubility curve (high solubility at high temperature, low solubility at low temperature). 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Ensure the solution is thoroughly cooled in an ice bath before filtration. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the final product. | The colored impurity has similar solubility properties to the target compound. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the product, leading to lower yields. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin (Rf = 0). | The eluent is not polar enough to displace the compound from the stationary phase (e.g., silica gel). | Increase the polarity of the eluent. For polar compounds, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Start with a low polarity mixture and gradually increase the proportion of the polar solvent. For very polar compounds, a starting eluent of 5% methanol in dichloromethane can be effective.[1] |
| Compound runs with the solvent front (Rf = 1). | The eluent is too polar, preventing interaction with the stationary phase. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent in the mixture. |
| Poor separation of the desired compound from impurities (streaking or overlapping bands). | The chosen solvent system is not optimal for resolving the mixture. The column may be overloaded. The silica gel may be too acidic for the compound. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Use a smaller amount of crude material relative to the amount of stationary phase. 3. For nitrogen-containing heterocyclic compounds that may streak on acidic silica, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. |
| Cracked or channeled column packing. | Improper packing of the column. | Ensure the stationary phase is packed uniformly without any air bubbles. A slurry packing method is generally preferred. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A good starting point for recrystallizing polar, heterocyclic compounds like this compound is a protic solvent such as ethanol or water. A mixture of ethanol and water can also be effective, as it allows for fine-tuning of the solvent polarity to achieve a good balance between dissolving the compound when hot and allowing it to crystallize upon cooling.[2][3]
Q2: How can I determine the best solvent system for column chromatography?
The best solvent system for column chromatography is typically determined by first running a series of Thin Layer Chromatography (TLC) plates with different solvent mixtures. The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, and show good separation from any impurities. For polar compounds, common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[1][4]
Q3: What are the likely impurities in a synthesis of this compound?
The synthesis of this compound, often proceeding via a condensation reaction analogous to the Biginelli reaction, may contain the following impurities:
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Unreacted starting materials: Such as urea and ethyl acetoacetate (or a similar β-dicarbonyl compound).
-
Side-products from self-condensation of the β-dicarbonyl compound.
-
Products of incomplete cyclization or alternative cyclization pathways.
Q4: What analytical techniques can be used to assess the purity of the final product?
Several techniques can be employed to determine the purity of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the compound and detecting trace impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. For a similar compound, 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, the melting point is reported as 226-227 °C.[5]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Addition of Water: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.
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Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for a polar compound is a mixture of ethyl acetate and hexane, or methanol and dichloromethane.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. 22293-60-3 CAS MSDS (5-ACETYL-6-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
addressing inconsistencies in biological assay results for 6-Acetylpyrimidine-2,4(1h,3h)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Acetylpyrimidine-2,4(1H,3H)-dione in biological assays. Given the limited specific data on this compound, this guide draws upon established principles for pyrimidine derivatives and common challenges in cell-based and antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
While specific data for this compound is limited, pyrimidine-2,4-dione derivatives are widely investigated for a range of biological activities. These include potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Therefore, it is likely that this compound is being evaluated in similar contexts.
Q2: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
Inconsistent IC50 values in cytotoxicity assays, such as the MTT assay, are a common issue. Several factors can contribute to this variability:
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Compound Solubility: Poor solubility of the compound in your assay medium can lead to precipitation and an inaccurate effective concentration.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to the compound.[5]
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Assay-Specific Interference: Some compounds can interfere with the assay chemistry itself. For example, in an MTT assay, the compound might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[6]
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Experimental Conditions: Variations in cell seeding density, incubation time, and solvent concentration (e.g., DMSO) can all impact the results.
Q3: My antimicrobial assay shows no zone of inhibition. Does this mean the compound is inactive?
Not necessarily. The absence of a zone of inhibition in a disk diffusion assay could be due to several factors other than a lack of antimicrobial activity:
-
Poor Diffusion: The compound may not diffuse well through the agar.
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Inappropriate Solvent: The solvent used to dissolve the compound might not be suitable for the assay and could inhibit its activity.
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Bacterial Strain: The chosen bacterial strain may be resistant to this class of compounds.
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Concentration: The concentration of the compound on the disk may be too low to exert an effect.
It is advisable to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for a more quantitative assessment of antimicrobial activity.[7][8]
Q4: Are there any known signaling pathways affected by pyrimidine-2,4-dione derivatives?
Yes, related compounds have been shown to modulate specific signaling pathways. For instance, certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.[9] This suggests that this compound could potentially influence similar pathways involved in cell proliferation and survival.
Troubleshooting Guides
Inconsistent Results in Cell-Based Cytotoxicity Assays (e.g., MTT, XTT)
| Issue | Potential Cause | Recommended Solution | Citation |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or compound precipitation. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. Visually inspect for precipitation after adding the compound. | |
| IC50 value higher than expected | Compound degradation in the assay medium, low cell permeability, or efflux by cellular pumps. | Check the stability of the compound in your media over the assay duration. Consider using permeabilizing agents (with appropriate controls) or efflux pump inhibitors. | |
| Inconsistent results with MTT assay | The compound may be directly reducing the MTT reagent or affecting cellular metabolism in a way that uncouples it from cell viability. | Use an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or LDH release). | [6] |
| Low signal-to-noise ratio | Suboptimal cell number or assay incubation time. | Optimize the cell seeding density and the duration of the assay to ensure a robust signal. |
Challenges in Antimicrobial Susceptibility Testing
| Issue | Potential Cause | Recommended Solution | Citation |
| No zone of inhibition in disk diffusion assay | Poor diffusion of the compound in agar, compound insolubility, or use of a resistant microbial strain. | Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). Test a broader range of microbial strains. Ensure the compound is fully dissolved in a suitable solvent. | [7][10] |
| Irregular or fuzzy zone of inhibition | Contamination of the microbial culture or uneven application of the microbial lawn. | Ensure the use of a pure microbial culture. Use a standardized procedure for inoculating the agar plate to achieve a uniform lawn. | [7] |
| Inconsistent MIC values in broth microdilution | Inaccurate serial dilutions, microbial contamination, or compound precipitation at higher concentrations. | Verify the accuracy of your pipetting and dilution scheme. Use aseptic techniques to prevent contamination. Observe the wells for any signs of compound precipitation. | [8] |
| Discrepancy between disk diffusion and MIC results | Differences in the principles of the two assays (diffusion vs. direct contact). | Rely on the MIC value for a more accurate determination of antimicrobial potency. The disk diffusion test is primarily a qualitative screening method. | [8][10] |
Visualizing Potential Mechanisms
Representative Signaling Pathway: RAF-MEK-ERK
Given that related pyrimidine-dione compounds have been shown to inhibit the RAF-MEK-ERK pathway, the following diagram illustrates this potential mechanism of action in the context of cancer therapy.[9]
Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.
Experimental Workflow: Troubleshooting Inconsistent Cytotoxicity Data
The following workflow outlines a logical approach to troubleshooting inconsistent results in cell-based cytotoxicity assays.
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity data.
References
- 1. Pyrimidinedione-mediated selective histone deacetylase 6 inhibitors with antitumor activity in colorectal cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
challenges in the scale-up synthesis of 6-Acetylpyrimidine-2,4(1h,3h)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound. The following information is designed to address specific challenges that may be encountered during laboratory-scale and scale-up synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is the yield of my condensation reaction between ethyl 3-oxobutanoate and urea significantly lower than expected?
A1: Low yields in this condensation reaction can stem from several factors, particularly during scale-up.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: Undesirable side reactions may be occurring. One common issue is the self-condensation of ethyl 3-oxobutanoate. To minimize this, ensure slow and controlled addition of the base (e.g., sodium ethoxide) at an appropriate temperature.
-
Reagent Quality: The purity of your starting materials is crucial. Ensure that the urea is dry and the ethyl 3-oxobutanoate has not undergone significant hydrolysis or self-condensation upon storage.
-
Reaction Conditions: The reaction is sensitive to temperature and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.
Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?
A2: Impurity generation is a common challenge, especially when scaling up.
-
Impurity Identification: Isolate the impurity using preparative chromatography and characterize it using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy. Common impurities could be unreacted starting materials, intermediates, or byproducts from side reactions.
-
Minimizing Impurities:
-
Temperature Control: Poor heat dissipation at a larger scale can lead to localized overheating, promoting side reactions. Ensure efficient stirring and use a reactor with adequate temperature control.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either urea or the β-keto ester can lead to specific impurities.
-
Purification Method: Your purification method may not be optimal. Consider recrystallization from a different solvent system or employing column chromatography with a different stationary or mobile phase.
-
Q3: The cyclization step to form the pyrimidine ring is not proceeding as expected. What could be the issue?
A3: The acid-catalyzed cyclization and dehydration step is critical for forming the desired dione.
-
Insufficient Acid Catalyst: Ensure the appropriate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) is used. The catalytic amount may need to be optimized for your specific reaction scale.
-
Reaction Temperature: The temperature for the cyclization is crucial. If the temperature is too low, the reaction will be slow or may not proceed at all. If it is too high, it could lead to degradation of the product.
-
Water Removal: This step involves the removal of water. While not always explicitly required, in some cases, a Dean-Stark apparatus can be used to drive the equilibrium towards the product, especially at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and straightforward approach is the condensation reaction of a β-keto ester, specifically ethyl 3-oxobutanoate (ethyl acetoacetate), with urea. This is a variation of the well-established Biginelli reaction for the synthesis of dihydropyrimidinones, followed by an oxidation or direct synthesis to the pyrimidine-dione. A typical two-step process involves:
-
Condensation: Reaction of ethyl 3-oxobutanoate with urea in the presence of a base (e.g., sodium ethoxide in ethanol) to form an open-chain intermediate.
-
Cyclization: Acid-catalyzed intramolecular cyclization of the intermediate to form the this compound.
Q2: What are the primary challenges when scaling up this synthesis from grams to kilograms?
A2: Scaling up this synthesis presents several challenges that are not always apparent at the lab scale.[1]
-
Heat Transfer: The condensation reaction is often exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor if not properly controlled.[1]
-
Mixing Efficiency: Ensuring homogeneous mixing of reactants and maintaining a uniform temperature throughout a large reactor volume is critical to avoid localized side reactions and ensure consistent product quality.
-
Reagent Addition: The rate of addition of reagents, particularly the base, becomes much more critical at a larger scale to control the reaction rate and temperature.
-
Work-up and Product Isolation: Handling large volumes of solvents and performing extractions and filtrations at scale can be challenging and may require specialized equipment. Crystallization processes can also be affected by the scale, potentially leading to different crystal forms (polymorphism).
-
Safety: Handling large quantities of flammable solvents and corrosive acids requires stringent safety protocols and appropriate equipment.
Q3: How can I improve the purity of my final product during crystallization?
A3: Optimizing the crystallization process is key to obtaining a high-purity product.
-
Solvent Selection: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution.
-
Cooling Rate: A slow and controlled cooling rate generally leads to larger, more well-defined crystals with higher purity. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: Introducing a small amount of pure product (a seed crystal) to a supersaturated solution can initiate crystallization and help control the crystal size and form.
-
Anti-Solvent Addition: In some cases, adding an "anti-solvent" (a solvent in which the product is insoluble) to a solution of the product can induce crystallization. This should be done slowly and with vigorous stirring.
Quantitative Data Summary
The following table outlines typical parameters that should be monitored and optimized during the scale-up synthesis of this compound. Actual values will vary depending on the specific reaction conditions and equipment used.
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Production Scale (e.g., 100kg) |
| Reactant Ratio (Urea:Ester) | 1.1 : 1 | 1.05 : 1 | 1.02 : 1 |
| Reaction Temperature (°C) | 70-80 | 70-80 (with careful monitoring) | 65-75 (to control exotherm) |
| Reaction Time (hours) | 4-6 | 6-8 | 8-12 |
| Typical Yield (%) | 70-80 | 65-75 | 60-70 |
| Purity (by HPLC, %) | >98 | >98 | >99 |
| Stirring Speed (RPM) | 300-500 | 100-200 | 50-100 (with appropriate impeller) |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from the synthesis of similar 6-substituted uracils.[2] Researchers should conduct their own optimization and safety assessment.
Materials:
-
Ethyl 3-oxobutanoate (Ethyl acetoacetate)
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add finely powdered urea with stirring. Slowly add ethyl 3-oxobutanoate dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 4-6 hours.
-
Isolation of Intermediate: After cooling, the intermediate sodium salt may precipitate. This can be filtered, washed with cold ethanol, and dried.
-
Cyclization: The crude intermediate is then dissolved in water and heated. Concentrated hydrochloric acid is added dropwise with stirring until the solution is acidic. The mixture is heated for an additional 1-2 hours to ensure complete cyclization.
-
Product Isolation and Purification: Upon cooling, the this compound will precipitate. The solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the pure compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Pyrimidine Derivatives, Featuring the Pyrimidine-2,4-dione Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a core component of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4] This guide provides a comparative overview of the bioactivity of various pyrimidine derivatives, with a particular focus on the class of 6-substituted pyrimidine-2,4-diones, to which 6-Acetylpyrimidine-2,4(1H,3H)-dione belongs. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Comparative Bioactivity Data
The following tables summarize quantitative data from various studies, showcasing the diverse biological activities of substituted pyrimidine derivatives.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Class/Derivative | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m) | MCF-7 (Breast) | Not specified, but potent | [5] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m) | A375 (Melanoma) | Not specified, but potent | [5] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m) | SK-MEL-2 (Melanoma) | Not specified, but potent | [5] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m) | SK-HEP-1 (Liver) | Not specified, but potent | [5] |
| Pyrrolo[2,3-d]pyrimidin-6-one derivative (5) | A549 (Lung) | 15.3 µM | [1] |
| Pyrrolo[2,3-d]pyrimidin-6-one derivative (6) | MCF-7 (Breast) | 10.9 µM | [1] |
| Chromeno[2,3-d]pyrimidine derivative (3) | MCF7 (Breast) | 2.02 µM | [6] |
| Chromeno[2,3-d]pyrimidine derivative (3) | HepG2 (Liver) | 1.61 µM | [6] |
| 2H-thiopyran-pyrimidine-2,4-dione derivative | HeLa (Cervical) | 0.03 µM | [7] |
| Novel Pyrimidine Derivatives | LoVo (Colon Adenocarcinoma) | Exhibited inhibitory activity | [8] |
| Novel Pyrimidine Derivatives | A549 (Lung) | Exhibited inhibitory activity | [8] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class/Derivative | Microorganism | Activity Metric (MIC) | Reference |
| Pyrimidin-2-ol derivative (12) | S. aureus | 0.87 µM/ml | [9] |
| Pyrimidin-2-ol derivative (5) | B. subtilis | 0.96 µM/ml | [9] |
| Pyrimidin-2-amine derivative (2) | E. coli | 0.91 µM/ml | [9] |
| Thieno[2,3-d]pyrimidine derivative (3) | E. coli & P. aeruginosa | 1.0 µg/ml | [3] |
| 2H-thiopyran-pyrimidine-2,4-dione derivative | C. albicans | 0.25 µg/mL | [7] |
| 2H-thiopyran-pyrimidine-2,4-dione derivative | Gram-positive & Gram-negative bacteria | 8 µg/mL | [7] |
Table 3: Anticonvulsant Activity of Pyrimidine Derivatives
| Compound Class/Derivative | Seizure Model | Activity Metric (ED₅₀) | Reference |
| 7-(4-chlorophenoxy)-[3][10][11]triazolo[4,3-f]pyrimidine (3i) | MES Test | 34.7 mg/kg | [12] |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (5.5) | MES Test | Showed highest activity in study | [13] |
| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | PTZ-induced seizures | Prevented lethality, reduced seizure severity | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are protocols for key experiments cited in the comparison of pyrimidine derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay assesses the cytotoxic effect of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The synthesized pyrimidine derivatives are dissolved (typically in DMSO) and diluted to various concentrations. Cells are treated with these compounds for a specified period (e.g., 24-72 hours).
-
After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[15]
In Vitro Antimicrobial Activity (Tube Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9]
-
Microorganism Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in nutrient broth, and fungal strains (e.g., C. albicans) are grown in Sabouraud dextrose broth.[9]
-
Procedure:
-
A series of two-fold dilutions of the test compounds are prepared in the appropriate liquid growth medium in test tubes.
-
Each tube is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism, no compound) and negative (no microorganism) control tubes are included.
-
The tubes are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9]
In Vivo Anticonvulsant Activity (Maximal Electroshock - MES Test)
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[12]
-
Animal Model: Typically mice or rats are used.
-
Procedure:
-
Animals are administered the test pyrimidine derivative, a standard anticonvulsant drug (e.g., carbamazepine), or a vehicle control, often via intraperitoneal injection or oral gavage.
-
After a specific time to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure, is calculated.[12]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: General workflow for screening the bioactivity of synthesized pyrimidine derivatives.
Certain pyrido[2,3-d]pyrimidine derivatives have been identified as blockers of the RAF-MEK-ERK signaling pathway, which is often overactive in various cancers.[5]
References
- 1. ijrpr.com [ijrpr.com]
- 2. wjarr.com [wjarr.com]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 12. Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[1,2,4]-triazolo[4,3-f]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
In Vivo Anticancer Activity of 6-Acetylpyrimidine-2,4(1h,3h)-dione: A Comparative Analysis
A comprehensive in vivo validation of the anticancer properties of 6-Acetylpyrimidine-2,4(1h,3h)-dione has yet to be documented in publicly available scientific literature. While research into the broader family of pyrimidine-2,4-dione derivatives has shown promise in preclinical cancer studies, specific in vivo efficacy data for the 6-acetyl substituted compound remains elusive. This guide, therefore, outlines the established methodologies for such a validation and presents a framework for comparison, drawing upon common practices in preclinical oncology research.
The evaluation of a novel compound's anticancer potential in a living organism is a critical step in the drug development pipeline. These in vivo studies are essential for understanding a drug's efficacy, toxicity, and pharmacokinetic profile in a complex biological system, which cannot be fully replicated by in vitro cell culture models. The current body of research on pyrimidine-2,4-dione derivatives suggests that they may exert their anticancer effects through various mechanisms, including the disruption of critical signaling pathways involved in cell proliferation and survival. For instance, related compounds such as certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to act as blockers of the RAF-MEK-ERK signaling pathway, a critical cascade in many cancers[1].
Framework for In Vivo Validation
A typical in vivo validation of a compound like this compound would involve a series of well-defined experiments, primarily utilizing animal models. The most common approach is the use of human tumor xenografts in immunodeficient mice. This model involves the subcutaneous or orthotopic (at the primary tumor site) implantation of human cancer cells into mice that lack a functional immune system, thus preventing the rejection of the foreign cells[2].
Experimental Workflow for In Vivo Anticancer Activity Assessment
The following diagram illustrates a standard workflow for assessing the in vivo anticancer activity of a test compound.
References
Structure-Activity Relationship (SAR) Studies of 6-Substituted Pyrimidine-2,4(1H,3H)-dione Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyrimidine-2,4(1H,3H)-dione analogs, also known as 6-substituted uracils. While this guide focuses on substitutions at the 6-position, it is important to note that specific and extensive SAR data for a series of 6-acetylpyrimidine-2,4(1H,3H)-dione analogs is limited in the public domain. The information presented here is compiled from available studies on a broader range of 6-substituted derivatives to infer potential SAR trends.
Comparative Biological Activity of 6-Substituted Pyrimidine-2,4-dione Analogs
The biological activity of pyrimidine-2,4-dione derivatives can be significantly influenced by the nature of the substituent at the C6-position. The following table summarizes the reported activities of various 6-substituted analogs.
| Compound ID | 6-Substituent | Biological Activity | Assay Type | IC50 / MIC | Reference |
| General | 6-Amino | Antimicrobial | Bacterial Growth Inhibition | Moderate Activity | [1] |
| General | 6-Amino-5-nitroso | Antimicrobial | Bacterial Growth Inhibition | Good Activity | [1] |
| 1 | 6-Amino | Antibacterial (E. coli) | Zone of Inhibition | - | [1] |
| 2 | 6-Amino-5-nitroso | Antibacterial (E. coli) | Zone of Inhibition | - | [1] |
| 3a | 6-Amino-5-arylazo | Antibacterial (E. coli) | Zone of Inhibition | Good Activity | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for assays commonly used to evaluate the biological activity of these compounds.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is a common preliminary screening technique for antimicrobial activity.
-
Preparation of Inoculum: A suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared and adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial suspension.
-
Well Preparation: Sterile wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[1]
Synthesis of 6-Aminopyrimidine-2,4-diones
A general synthetic route to obtain 6-aminopyrimidine-2,4-diones is as follows:
-
A mixture of urea and cyanoacetic acid in acetic anhydride is heated.
-
The excess acetic anhydride and acetic acid are removed under reduced pressure.
-
A solution of sodium hydroxide is added to the cooled residue to precipitate the 6-aminopyrimidine-2,4-dione product.[1]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrimidine-2,4-dione analogs.
Caption: General workflow for the synthesis and evaluation of 6-substituted pyrimidine-2,4-dione analogs.
Structure-Activity Relationship Insights
Based on the limited available data for 6-substituted pyrimidine-2,4-diones, some general SAR trends can be inferred:
-
Amino Group at C6: The presence of an amino group at the 6-position appears to be a favorable substitution for conferring antimicrobial activity.[1]
-
Substitution on the Amino Group: Further substitution on the 6-amino group, such as the introduction of a nitroso group at the 5-position, can enhance the biological activity.[1]
-
Arylazo Substituents: The introduction of an arylazo group at the 5-position of 6-aminouracil has been shown to result in good antibacterial activity.[1]
Future Directions: To establish a clear SAR for this compound analogs, further research is required. This would involve the systematic synthesis of a library of analogs with diverse substitutions on the acetyl group and at other positions of the pyrimidine ring, followed by comprehensive biological evaluation. This would enable a more detailed understanding of the structural requirements for a desired biological activity and facilitate the design of more potent and selective compounds.
References
comparative analysis of different synthetic routes for 6-Acetylpyrimidine-2,4(1h,3h)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 6-Acetylpyrimidine-2,4(1H,3H)-dione, also known as 6-acetyluracil. The synthesis of this pyrimidine derivative is of interest due to the broad spectrum of biological activities exhibited by substituted uracils, including their potential as antiviral and anticancer agents. This document outlines the methodologies, presents quantitative data for comparison, and visualizes the synthetic pathways.
Route 1: Cyclocondensation of Ethyl Acetoacetate and Urea
This classical approach involves the condensation of a β-ketoester, ethyl acetoacetate, with urea to form the pyrimidine ring. This method is analogous to the well-established synthesis of 6-methyluracil. By modifying the reaction conditions, the acetyl group at the 6-position can be retained.
Experimental Protocol:
A mixture of finely powdered urea (1.33 moles) is stirred into a solution of ethyl acetoacetate (1.23 moles), absolute ethanol (25 cc), and a catalytic amount of concentrated hydrochloric acid. The mixture is then allowed to stand in a vacuum desiccator over concentrated sulfuric acid until dry. The resulting crude β-uraminocrotonic ester is subsequently treated with a solution of sodium hydroxide (2 moles) in water at 95°C. The solution is then cooled to 65°C and carefully acidified with concentrated hydrochloric acid to precipitate the this compound. The product is collected by filtration, washed, and dried.[1]
Route 2: Biginelli-type Reaction using an Aldehyde, β-Dicarbonyl Compound, and Urea
The Biginelli reaction is a one-pot multicomponent reaction that can be adapted for the synthesis of pyrimidine derivatives. While the classical Biginelli reaction often yields dihydropyrimidines, modifications and subsequent oxidation can lead to the desired this compound.[2][3]
Experimental Protocol:
A mixture of an appropriate aldehyde (1 mmol), acetylacetone (a β-dicarbonyl compound, 1 mmol), urea (1.2 mmol), and a catalyst such as [Et3NH][HSO4] (0.5 mmol) is heated under solvent-free conditions at 80°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, water is added to the mixture, and the solid product is collected by filtration. The crude product is then purified by recrystallization from ethanol. A subsequent oxidation step, if necessary, can be carried out using a suitable oxidizing agent to yield the final product.
Quantitative Data Comparison
| Parameter | Route 1: Cyclocondensation | Route 2: Biginelli-type Reaction |
| Starting Materials | Ethyl acetoacetate, Urea | Aldehyde, Acetylacetone, Urea |
| Catalyst/Reagent | HCl, NaOH | [Et3NH][HSO4] (or other acid/Lewis acid) |
| Solvent | Ethanol, Water | Solvent-free (or various organic solvents) |
| Reaction Temperature | Room temp. for condensation, 95°C for cyclization | 80°C |
| Reaction Time | Several days for initial drying, then several hours | 15-30 minutes |
| Typical Yield | 71-77% (for 6-methyluracil, analogous reaction)[1] | 92% (for a related 5-acetyl-dihydropyrimidinone) |
| Purification | Recrystallization | Recrystallization |
Synthetic Workflow Diagrams
Below are the visualized workflows for the two synthetic routes.
Caption: Route 1: Cyclocondensation of Urea and Ethyl Acetoacetate.
Caption: Route 2: Modified Biginelli-type Reaction.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two would depend on the specific requirements of the researcher.
-
Route 1 (Cyclocondensation) is a well-established, high-yielding method, though it involves a lengthy initial drying step. The reagents are simple and readily available.
-
Route 2 (Biginelli-type Reaction) offers the advantage of being a rapid, one-pot synthesis, often with high yields and under solvent-free conditions, which aligns with green chemistry principles. However, it may require an additional oxidation step to achieve the final product, and the yield can be sensitive to the choice of catalyst and substrates.
Further optimization of reaction conditions for both routes, specifically for the synthesis of this compound, would be beneficial for a more direct comparison of their efficiencies.
References
Navigating the Therapeutic Potential of Pyrimidine-2,4-diones: A Comparative Guide
Due to the limited availability of direct experimental data for 6-Acetylpyrimidine-2,4(1H,3H)-dione, this guide provides a comparative analysis of its closely related derivatives. By examining the synthesis, biological activities, and mechanisms of action of various substituted pyrimidine-2,4-diones, we aim to offer valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.
The pyrimidine-2,4-dione scaffold, a core structure in natural nucleobases like uracil and thymine, is a cornerstone in medicinal chemistry. Its derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and enzyme-inhibiting activities. This guide delves into the experimental landscape of several key 6-substituted and fused pyrimidine-2,4-dione analogs, providing a framework for understanding their structure-activity relationships and potential for further development.
Comparison of Biological Activities
The biological activities of pyrimidine-2,4-dione derivatives are heavily influenced by the nature of the substituent at the 6-position and by the fusion of additional rings to the core structure. The following table summarizes the reported activities of several representative compounds, offering a comparative overview of their therapeutic potential.
| Compound Class | Specific Derivative(s) | Biological Activity | Target/Mechanism of Action | Reference |
| 6-Substituted Pyrimidine-2,4-diones | 6-Amino- and 6-halopyrimidine-2,4-diones | Anticancer, Antimicrobial | Inhibition of DNA synthesis enzymes | [1][2] |
| Pyrano[2,3-d]pyrimidine-2,4-diones | Various synthesized derivatives | Anticancer | PARP-1 inhibition | [3] |
| Pyrido[2,3-d]pyrimidine-2,4-diones | Various synthesized derivatives | Anticancer | eEF-2K inhibition | [4] |
| Thieno[2,3-d]pyrimidine-2,4-diones | R110 and its optimized derivatives | Anticancer (Non-Small Cell Lung Cancer) | D-dopachrome tautomerase (MIF2) inhibition | [5] |
| Pyrimido[4,5-d]pyrimidine-2,4-diones | Compounds 17 and 18 | Anticancer (B-cell malignancies) | Bruton's tyrosine kinase (BTK) inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summarized experimental protocols for the synthesis and biological evaluation of key pyrimidine-2,4-dione derivatives.
General Synthesis of 6-Substituted Pyrimidine-2,4-diones
A common route for the synthesis of 6-substituted pyrimidine-2,4-diones involves the cyclocondensation of a β-ketoester with urea or thiourea. For instance, the synthesis of 6-methyluracil can be achieved by reacting ethyl acetoacetate with urea[3]. Modifications to the starting materials allow for the introduction of various substituents at the 6-position.
In Vitro PARP-1 Inhibitory Assay
The inhibitory activity of pyrano[2,3-d]pyrimidine-2,4-dione derivatives against Poly(ADP-ribose) polymerase-1 (PARP-1) can be assessed using commercially available assay kits. The assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the test compounds. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then determined[3].
Cell Proliferation Assay (MTT Assay)
The cytotoxic effects of pyrimidine-2,4-dione derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are treated with varying concentrations of the test compounds, and the cell viability is measured after a specific incubation period[7].
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these compounds is critical for drug development. Pyrimidine-2,4-dione derivatives have been shown to modulate various cellular processes, including DNA repair and protein synthesis, by targeting key enzymes in these pathways.
PARP-1 Inhibition in DNA Repair
PARP-1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism. Inhibition of PARP-1 in cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination, can lead to synthetic lethality and cell death.
Inhibition of eEF-2K in Protein Synthesis
Eukaryotic elongation factor-2 kinase (eEF-2K) is a protein kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2). Overexpression of eEF-2K has been linked to cancer progression. Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eEF-2K, thereby disrupting protein synthesis in cancer cells[4].
References
Navigating the Landscape of PARP-1 Inhibition: A Comparative Guide to Alternatives for 6-Acetylpyrimidine-2,4(1h,3h)-dione
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel PARP-1 Inhibitors
The therapeutic targeting of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA single-strand break repair, has emerged as a successful strategy in oncology, particularly for cancers harboring deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. While various scaffolds have been explored for PARP-1 inhibition, this guide focuses on alternatives to the foundational 6-Acetylpyrimidine-2,4(1h,3h)-dione structure, providing a comparative analysis of clinically relevant and novel inhibitors. This document aims to equip researchers with the necessary data to make informed decisions in the pursuit of next-generation PARP-1 targeted therapies.
Quantitative Comparison of PARP-1 Inhibitors
The following table summarizes the in vitro potency of several key PARP-1 inhibitors, including their selectivity against the closely related PARP-2 enzyme. This data is crucial for understanding the therapeutic window and potential off-target effects of these compounds.
| Compound | Scaffold Class | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Olaparib | Phthalazinone | 5[1] | 1[1] | 0.2 |
| Rucaparib | Phthalazinone-like | 1.4[2] | - | - |
| Niraparib | Phthalazinone-like | 3.8[3][4] | 2.1[3][4] | 0.55 |
| Talazoparib | Phthalazinone-like | 0.57[5] | - | - |
| Veliparib | Benzimidazole | 5.2 (Ki)[1] | 2.9 (Ki)[1] | 0.56 |
| Pamiparib | Dihydrodiazepinoindolone | 1.3[6] | 0.9[6] | 0.69 |
| Saruparib (AZD5305) | Novel | 3[7][8] | 1400[7] | 466.7 |
| Pyrano[2,3-d]pyrimidine-2,4-dione Derivative (S7) | Pyrimidine-2,4-dione | 3.61[1] | - | - |
| Pyrano[2,3-d]pyrimidine-2,4-dione Derivative (S2) | Pyrimidine-2,4-dione | 4.06[1] | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes. A specific IC50 for this compound was not identified in the public domain, highlighting its role as a foundational chemical scaffold from which more potent derivatives have been developed.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of PARP-1 inhibition and the workflow for evaluating potential inhibitors, the following diagrams are provided.
Caption: Mechanism of PARP-1 Inhibition and Synthetic Lethality.
Caption: High-Throughput Screening Workflow for PARP-1 Inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PARP-1 inhibitors.
Enzymatic PARP-1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP-1.
-
Principle: A colorimetric or fluorescent assay that measures the incorporation of NAD+ into poly(ADP-ribose) (PAR) chains on a histone substrate.
-
Materials:
-
Recombinant human PARP-1 enzyme.
-
Histone H1-coated 96-well plates.
-
Biotinylated NAD+.
-
Activated DNA (e.g., salmon sperm DNA).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of the histone-coated plate.
-
Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cellular PARylation Assay
This assay measures the level of PAR formation within cells in response to DNA damage and the ability of an inhibitor to block this process.
-
Principle: An ELISA-based method to detect and quantify PAR levels in cell lysates.
-
Materials:
-
Cell line of interest (e.g., A549, HeLa).
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate).
-
Test compounds.
-
Lysis buffer containing protease and PARG inhibitors.
-
96-well plates coated with an anti-PAR antibody.
-
Primary anti-PAR detection antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for a specified time.
-
Induce DNA damage by adding a DNA damaging agent and incubate.
-
Lyse the cells and collect the lysates.
-
Add the cell lysates to the anti-PAR antibody-coated plate and incubate.
-
Wash the plate and add the primary anti-PAR detection antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Determine the concentration-dependent inhibition of cellular PARylation.
-
Cytotoxicity Assay
This assay determines the effect of PARP inhibitors on the viability of cancer cells, particularly those with DNA repair deficiencies.
-
Principle: A cell viability assay (e.g., MTT, CellTiter-Glo) to measure the number of viable cells after treatment with the inhibitor.
-
Materials:
-
Cancer cell lines (e.g., BRCA1/2-mutant and wild-type).
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT reagent or CellTiter-Glo reagent.
-
Solubilization solution (for MTT).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a prolonged period (e.g., 72-120 hours) to allow for effects on cell proliferation and survival.
-
Add the viability reagent (MTT or CellTiter-Glo) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo).
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or LC50 (concentration for 50% cell killing).
-
References
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of Pyrimidine-2,4(1H,3H)-dione Derivatives Against Commercially Available Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the performance of substituted pyrimidine-2,4(1H,3H)-dione derivatives against established drugs in the fields of antimicrobial and anticancer research. Due to the limited publicly available data on 6-Acetylpyrimidine-2,4(1H,3H)-dione, this guide utilizes data from closely related 6-substituted pyrimidine-2,4-dione derivatives to provide a representative performance benchmark. The information presented is intended to offer insights into the potential efficacy of this class of compounds and to provide detailed experimental protocols for comparable in-house studies.
I. Introduction to Pyrimidine-2,4(1H,3H)-dione Derivatives
The pyrimidine-2,4(1H,3H)-dione scaffold is a core structure in many biologically active molecules, including some antiviral and anticancer drugs.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antifungal, and cytotoxic (anticancer) properties.[2][3] This guide focuses on two key therapeutic areas where these derivatives have shown promise: as antimicrobial agents and as inhibitors of cancer cell proliferation, particularly through the RAF-MEK-ERK signaling pathway.
II. Antimicrobial Performance
Substituted pyrimidine-2,4-dione derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. This section compares the in vitro efficacy of representative pyrimidine-2,4-dione derivatives with the standard antibiotic, Ciprofloxacin.
Data Presentation: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The lower the MIC value, the more potent the antimicrobial agent.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative (OBP03) | Escherichia coli (Gram-negative) | 12 | [4] |
| Ciprofloxacin (Standard) | Escherichia coli (Gram-negative) | 18 | [4] |
| Pyrimidine Derivative (OBP01) | Bacillus subtilis (Gram-positive) | 9 | [4] |
| Ciprofloxacin (Standard) | Bacillus subtilis (Gram-positive) | 20 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The MIC values presented above are typically determined using the broth microdilution method, a standard and widely accepted protocol in microbiology.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The pyrimidine-2,4-dione derivatives and the standard antibiotic are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
III. Anticancer Performance
Certain derivatives of pyrimidine-2,4-dione, particularly those fused with other heterocyclic rings like in pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have been identified as potent inhibitors of cancer cell proliferation. Their mechanism of action can involve the inhibition of key signaling pathways, such as the RAF-MEK-ERK pathway, which is frequently hyperactivated in many cancers.
Data Presentation: Cytotoxic Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (14m) | MCF-7 (Breast Cancer) | Not Specified, but demonstrated excellent antiproliferative activity | [5] |
| Doxorubicin (Standard Anticancer Drug) | MCF-7 (Breast Cancer) | Varies by study, typically in the low micromolar to nanomolar range | N/A |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (14m) | A375 (Melanoma) | Not Specified, but demonstrated excellent antiproliferative activity | [5] |
| Vemurafenib (BRAF Inhibitor) | A375 (Melanoma) | Typically in the nanomolar range | N/A |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.
Signaling Pathway: RAF-MEK-ERK Inhibition
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like BRAF and RAS can lead to the constitutive activation of this pathway, driving cancer development. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to inhibit this pathway by decreasing the phosphorylation of MEK and ERK, thereby blocking the downstream signaling that promotes cancer cell proliferation.[5]
IV. Conclusion
The available data suggests that substituted pyrimidine-2,4(1H,3H)-dione derivatives represent a promising class of compounds with significant potential as both antimicrobial and anticancer agents. In preliminary in vitro studies, certain derivatives have demonstrated efficacy comparable or superior to standard drugs like Ciprofloxacin. Furthermore, the identification of their inhibitory action on critical cancer-related signaling pathways, such as the RAF-MEK-ERK pathway, provides a strong rationale for their further development.
The experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to conduct their own benchmarking studies. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of specific this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Pyrimidine-2,4-dione Derivatives in Oncology: A Comparative Guide
The pyrimidine-2,4-dione scaffold is a core structure in various biologically active molecules, and its derivatives have been extensively investigated for their therapeutic properties, particularly in cancer research. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and kinases in the RAF-MEK-ERK signaling pathway.
Comparative Efficacy of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives as PARP-1 Inhibitors
A study on novel pyrano[2,3-d]pyrimidine-2,4-dione analogues demonstrated their potent inhibitory activity against PARP-1, an enzyme crucial for DNA repair in cancer cells. The efficacy of these compounds was compared with Olaparib, a known PARP-1 inhibitor used in cancer therapy.
| Compound | Target | IC50 (nM)[1] |
| S2 | PARP-1 | 2.89 |
| S7 | PARP-1 | 3.61 |
| Olaparib (Reference) | PARP-1 | 4.20 |
| S4 | PARP-1 | 4.88 |
| S5 | PARP-1 | 5.12 |
| S8 | PARP-1 | 6.43 |
| S10 | PARP-1 | 8.91 |
| S1 | PARP-1 | 114 |
| S6 | PARP-1 | 76.5 |
| S9 | PARP-1 | 65.2 |
The antiproliferative activity of these compounds was also evaluated against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines and compared with the non-selective protein kinase inhibitor, Staurosporine.
| Compound | MCF-7 IC50 (µM)[1] | HCT116 IC50 (µM)[1] |
| S2 | 0.66 ± 0.05 | 2.76 ± 0.06 |
| S7 | 0.89 ± 0.04 | 3.14 ± 0.09 |
| Staurosporine (Reference) | Not Reported | Not Reported |
| S4 | 1.24 ± 0.08 | 4.58 ± 0.15 |
| S5 | 1.56 ± 0.11 | 5.82 ± 0.21 |
| S8 | 2.18 ± 0.13 | 6.77 ± 0.28 |
| S10 | 3.45 ± 0.19 | 8.91 ± 0.35 |
Experimental Protocols
In Vitro PARP-1 Inhibitory Assay: The inhibitory activity of the synthesized compounds against PARP-1 was determined using a commercially available PARP-1 inhibitor assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. The synthesized compounds and the reference drug, Olaparib, were tested at various concentrations to determine their IC50 values. The optical density was measured at 450 nm using a microplate reader.
Cell Proliferation Inhibition Assay (MTT Assay): MCF-7 and HCT116 human cancer cell lines were seeded in 96-well plates. After 24 hours, the cells were treated with different concentrations of the synthesized compounds and the reference drug, Staurosporine. The cells were incubated for 48 hours, and then MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. After a further 4-hour incubation, the formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves.[1]
Signaling Pathway and Experimental Workflow
PARP-1 Inhibition in DNA Repair: The following diagram illustrates the role of PARP-1 in DNA single-strand break (SSB) repair and how its inhibition by pyrimidine-2,4-dione derivatives can lead to cancer cell death, particularly in cells with BRCA mutations.
Caption: PARP-1 inhibition by pyrimidine-2,4-dione derivatives.
General Workflow for Evaluating Anticancer Efficacy: The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel anticancer compounds.
Caption: Experimental workflow for anticancer drug discovery.
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives as RAF-MEK-ERK Pathway Blockers
Another class of pyrimidine-2,4-dione derivatives, specifically pyrido[2,3-d]pyrimidines, has been investigated for their ability to block the RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers. The cytotoxic activity of a lead compound from this class, 14m , was evaluated against several cancer cell lines.
| Cell Line | Cancer Type | IC50 of 14m (µM)[2] |
| MCF-7 | Breast Cancer | 0.43 ± 0.05 |
| A375 | Melanoma | 0.87 ± 0.09 |
| SK-MEL-2 | Melanoma | 1.25 ± 0.14 |
| SK-HEP-1 | Liver Cancer | 2.31 ± 0.21 |
Mechanism of Action: Compound 14m was found to induce cancer cell death by suppressing cell migration, inducing apoptosis, and decreasing the levels of phosphorylated ERK and MEK in a dose-dependent manner.[2]
RAF-MEK-ERK Signaling Pathway Inhibition: The following diagram illustrates the mechanism of action of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in blocking the RAF-MEK-ERK pathway.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
References
A comprehensive analysis of the molecular docking scores of 6-Acetylpyrimidine-2,4(1H,3H)-dione and its structurally related analogs reveals their potential as inhibitors for a variety of biological targets. This guide provides a comparative overview of their binding affinities, details the experimental methodologies used for these predictions, and visualizes the computational workflow and a relevant biological pathway.
Comparative Docking Scores
The in silico evaluation of pyrimidine-based compounds demonstrates a range of binding affinities determined by their structural features and the specific protein target. A notable study on 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, which are structurally similar to this compound, has identified them as potent urease inhibitors. The docking scores for these compounds, along with other pyrimidine derivatives against different targets, are summarized below.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference Compound | Ref. Docking Score (kcal/mol) |
| Series 1: Urease Inhibitors | ||||
| Compound 2 | Urease | -8.58 | Thiourea | -4.39 |
| Compound 3 | Urease | -9.02 | Thiourea | -4.39 |
| Compound 5 | Urease | -8.76 | Thiourea | -4.39 |
| Compound 25 | Urease | -9.43 | Thiourea | -4.39 |
| Compound 35 | Urease | -9.11 | Thiourea | -4.39 |
| Series 2: Anticancer Agents | ||||
| Compound 4f | Tubulin | -8.5 | - | - |
| Compound 4e | Tubulin | -8.2 | - | - |
| Compound 3e | Tubulin | -8.1 | - | - |
| Series 3: eEF-2K Inhibitors | ||||
| Compound 6 | eEF-2K | - | - | - |
| Compound 9 | eEF-2K | - | - | - |
| Series 4: α-Glucosidase Inhibitors | ||||
| Compound A | α-Glucosidase | -7.9 | Acarbose | -7.8 |
Note: The docking scores for eEF-2K inhibitors were not provided in the source material, but the compounds were identified as the most potent in their series.
Experimental Protocols
The methodologies employed in the cited molecular docking studies are crucial for the interpretation and replication of the results.
Molecular Docking of Urease Inhibitors
A series of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones were docked against Jack bean urease. The protocol was as follows:
-
Software: MOE-Dock (Molecular Operating Environment) was utilized for the docking simulations.
-
Protein Preparation: The 3D crystal structure of Jack bean urease was obtained from the Protein Data Bank. The enzyme was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges using the Amber99 force field.
-
Ligand Preparation: The 3D structures of the dihydropyrimidinone derivatives were constructed using the MOE builder module. The structures were energy minimized using the MMFF94x force field until a gradient of 0.05 kcal/mol/Ų was reached.
-
Docking Protocol: The docking was performed into the active site of the urease enzyme. The "Triangle Matcher" placement method was used to generate initial poses, which were then refined using the "Rigid Receptor" refinement method. The London dG scoring function was used to estimate the binding free energy of the ligand-protein complexes. A total of 30 poses were generated for each ligand, and the pose with the best score was selected for further analysis.
Molecular Docking of Dihydropyrimidinone Derivatives as Anticancer Agents
-
Software: The in silico molecular docking studies were performed using PyRx virtual screening tool, which employs AutoDock Vina.[1]
-
Protein Preparation: Target proteins associated with breast cancer were identified and their structures obtained from the Protein Data Bank.[1]
-
Ligand Preparation: The 3D structures of the synthesized dihydropyrimidinone derivatives were drawn and optimized.[1]
-
Docking and Analysis: The docking analysis was performed to study the protein-ligand interactions. The results were visualized using the embedded Python Molecular Viewer (ePMV).[1]
Molecular Docking of α-Glucosidase Inhibitors
-
Protein and Ligand Preparation: The 3D structure of the target protein was prepared, and the ligand (6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione) was drawn and optimized.[2]
-
Docking Simulation: The docking analysis revealed a stable protein-ligand interaction with a binding energy of -7.9 kcal/mol.[2] The interaction analysis showed that the dihydropyrimidinone moiety formed a stable conventional hydrogen bond with MET363, along with pi-alkyl and pi-pi stacked interactions.[2]
Visualizations
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking experiment.
References
Evaluating the ADME Properties of 6-Acetylpyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount to successful drug discovery. This guide provides a comparative evaluation of the ADME properties of 6-Acetylpyrimidine-2,4(1H,3H)-dione derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific class of derivatives, this guide leverages data from structurally related pyrimidine and pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogs to provide a predictive comparison. Detailed experimental protocols for key ADME assays are also presented to facilitate further research.
Executive Summary
This compound derivatives represent a promising scaffold in medicinal chemistry. However, a comprehensive evaluation of their drug-like properties is essential for their advancement as clinical candidates. This guide synthesizes available information on key ADME parameters, including solubility, permeability, metabolic stability, and plasma protein binding, drawing comparisons with analogous compounds where direct data is unavailable. The potential modulation of the RAF-MEK-ERK signaling pathway by related pyrimidinedione structures is also discussed, providing a rationale for future mechanistic studies.
Comparative ADME Data
Table 1: Aqueous Solubility
| Compound Class | Derivative | Solubility (µM) | Assay Conditions |
| This compound Derivatives (Predicted) | Generic Structure | - | Simulated Intestinal Fluid (SIF), pH 6.5 |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (Reference) | Various Substitutions | 12.6 µM to 13.8 mM | Fasted State Simulated Intestinal Fluid |
Table 2: Membrane Permeability (Caco-2 Assay)
| Compound Class | Derivative | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound Derivatives (Predicted) | Generic Structure | - | - |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (Reference) | Various Substitutions | 1.2 to 90.7 | Not Reported |
Table 3: Metabolic Stability (Human Liver Microsomes)
| Compound Class | Derivative | In Vitro Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound Derivatives (Predicted) | Generic Structure | - | - |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (Reference) | Various Substitutions | Not Reported | 0 to 159 |
Table 4: Plasma Protein Binding
| Compound Class | Derivative | Fraction Unbound (fu) | Plasma Source |
| This compound Derivatives (Predicted) | Generic Structure | - | Human |
| Pyrimethamine (Reference Pyrimidine Derivative) | - | 0.06 | Human |
Experimental Protocols
To facilitate the experimental evaluation of this compound derivatives, detailed protocols for key in vitro ADME assays are provided below.
Aqueous Solubility Determination
Protocol: Thermodynamic solubility is determined by adding an excess amount of the test compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4). The suspension is shaken at a constant temperature (e.g., 37°C) for 24 hours to reach equilibrium. After centrifugation to pellet the undissolved solid, the concentration of the compound in the supernatant is quantified by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Protocol: The PAMPA assay is a high-throughput method to predict passive intestinal absorption. A filter plate with a polyvinylidene difluoride (PVDF) membrane is coated with a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane. The donor wells are filled with the test compound dissolved in a buffer solution (e.g., PBS at pH 6.5), and the acceptor wells are filled with a corresponding buffer (e.g., PBS at pH 7.4). The plate is incubated for a specified period (e.g., 4-16 hours) at room temperature. The concentration of the compound in both donor and acceptor wells is then determined by LC-MS/MS to calculate the permeability coefficient (Pe).
Caco-2 Cell Permeability Assay
Protocol: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). For the permeability assessment, the test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points (e.g., 30, 60, 90, and 120 minutes). The concentration of the compound is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp(B-A)/Papp(A-B)) is calculated to assess the potential for active efflux.
Liver Microsomal Stability Assay
Protocol: The metabolic stability of the test compound is evaluated by incubating it with human liver microsomes. The reaction mixture contains the test compound (typically at 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and a NADPH-regenerating system in a phosphate buffer (pH 7.4). The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard. After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.[1]
Plasma Protein Binding Assay (Equilibrium Dialysis)
Protocol: Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer (e.g., PBS). The system is incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours). At the end of the incubation, the concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Potential Signaling Pathway Modulation
Structurally related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potential blockers of the RAF-MEK-ERK signaling pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Inhibition of this pathway can lead to decreased cancer cell growth and induction of apoptosis.[2] The potential for this compound derivatives to modulate this pathway warrants further investigation.
Caption: Hypothesized inhibition of the RAF-MEK-ERK signaling pathway.
Experimental Workflow for ADME Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of the ADME properties of a novel compound series.
Caption: A streamlined workflow for in vitro ADME profiling.
Conclusion
While direct experimental ADME data for this compound derivatives remains to be published, this guide provides a predictive framework based on structurally related compounds and detailed experimental protocols to enable their thorough evaluation. The potential for these derivatives to inhibit the RAF-MEK-ERK signaling pathway highlights a promising avenue for future cancer research. A systematic in vitro ADME assessment, as outlined in this guide, will be crucial in identifying lead candidates with favorable drug-like properties for further development.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 6-Acetylpyrimidine-2,4(1H,3H)-dione: A Comparative Analysis
A definitive assessment of the inhibitory specificity of 6-Acetylpyrimidine-2,4(1H,3H)-dione is currently challenging due to the limited publicly available data directly identifying its specific biological targets. While the broader class of pyrimidine-2,4-dione derivatives has been extensively studied and shown to exhibit a wide range of inhibitory activities against various enzymes and cellular pathways, specific data for the 6-acetyl substituted compound remains elusive. This guide, therefore, aims to provide a comparative overview of the known inhibitory activities of structurally related pyrimidine-2,4-dione compounds to offer a potential framework for the future evaluation of this compound.
The Diverse Inhibitory Landscape of Pyrimidine-2,4-dione Derivatives
The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Research has demonstrated that derivatives of this core structure can act as inhibitors for a variety of targets, including but not limited to:
-
Dual Bromodomain and Extra-Terminal Domain (BET) and Polo-like Kinase 1 (PLK1) Inhibitors: Certain aminopyrimidine-2,4-dione derivatives have been identified as dual inhibitors of BRD4 and PLK1, key regulators of transcription and cell cycle progression, respectively.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown potent inhibitory activity against PARP-1, an enzyme crucial for DNA repair.
-
D-dopachrome Tautomerase (DDT) Inhibitors: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been found to inhibit D-dopachrome tautomerase, a pro-inflammatory cytokine.
-
RAF-MEK-ERK Pathway Blockers: Some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.
-
Antimicrobial Agents: Various pyrimidine-2,4-dione derivatives have demonstrated antibacterial and antifungal properties.
This wide range of activities highlights the versatility of the pyrimidine-2,4-dione scaffold and underscores the importance of substitution patterns in determining target specificity. The lack of specific data for this compound prevents a direct comparison with these known inhibitors.
Future Directions for Assessing Specificity
To ascertain the specific inhibitory profile of this compound, a systematic experimental approach is required. The following sections outline potential experimental workflows and considerations for such an investigation.
Experimental Workflow for Target Identification and Specificity Profiling
A logical workflow to identify the target and assess the specificity of this compound would involve a multi-step process.
Caption: A generalized workflow for identifying the molecular target and assessing the specificity of a novel compound like this compound.
Hypothetical Signaling Pathway for a Pyrimidine-2,4-dione Derivative
To illustrate the level of detail required for a comprehensive analysis, the following diagram depicts a hypothetical signaling pathway that could be inhibited by a pyrimidine-2,4-dione derivative targeting a specific kinase.
Caption: A hypothetical signaling cascade illustrating the potential inhibitory action of this compound on a cytoplasmic kinase.
Conclusion
While the chemical structure of this compound suggests potential biological activity, the absence of specific target identification in the current scientific literature precludes a detailed comparative analysis of its inhibitory specificity. The diverse activities of related pyrimidine-2,4-dione derivatives provide a strong rationale for further investigation into this particular compound. A systematic approach, beginning with broad screening and followed by rigorous target validation and specificity profiling, will be essential to elucidate its mechanism of action and potential therapeutic applications. Researchers and drug development professionals are encouraged to undertake such studies to unlock the full potential of this and other novel chemical entities.
Safety Operating Guide
Navigating the Disposal of 6-Acetylpyrimidine-2,4(1H,3H)-dione: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a compound used in various research applications.
I. Hazard Assessment and Waste Identification
Before initiating any disposal procedure, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, related compounds may exhibit properties such as toxicity, reactivity, or environmental hazards.
Key Steps:
-
Assume Hazardous Properties: In the absence of specific data, treat the compound as hazardous.
-
Waste Characterization: Determine if the waste is a pure substance, a solution, or mixed with other chemicals. This will influence the disposal route.
-
Consult EHS: Your institution's EHS department is the primary resource for classifying chemical waste and providing specific disposal instructions.
II. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling any chemical waste to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Footwear | Closed-toe shoes. |
III. Step-by-Step Disposal Procedure
The following is a generalized, step-by-step guide for the disposal of this compound waste.
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Containerization:
-
Use a compatible, leak-proof container for waste collection. The original product container, if in good condition, can often be used.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound" (or the specific name of the waste)
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant"), if known.
-
The date when the waste was first added to the container.
-
Your name, department, and contact information.
-
-
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Follow their specific procedures for waste pickup requests.
-
-
Documentation:
-
Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.
-
IV. Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Spill:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and clean it up.
-
For large spills, contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
-
V. Disposal Workflow Diagram
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
